5-Mesylbenzoxazol-2(3H)-one
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-methylsulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRTJQSGPLQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160959 | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13920-98-4 | |
| Record name | 5-(Methylsulfonyl)-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-mesylbenzoxazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 5-Mesylbenzoxazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Mesylbenzoxazol-2(3H)-one, a molecule of interest within the broader class of benzoxazolone derivatives known for their diverse biological activities. Due to a lack of available experimental data for this specific analog, this report presents a combination of in silico predicted properties for the title compound and experimentally determined values for the parent compound, benzoxazol-2(3H)-one, to serve as a valuable reference for researchers. Detailed experimental protocols for key physicochemical property determination are also provided, alongside a discussion of the potential biological activities and relevant signaling pathways associated with the benzoxazolone scaffold.
Introduction
Benzoxazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and ultimately, their bioavailability and efficacy. This guide focuses on this compound, a derivative featuring a methylsulfonyl (mesyl) group at the 5-position of the benzoxazolone core. The introduction of the mesyl group, a strong electron-withdrawing and polar substituent, is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule.
Physicochemical Properties
A thorough search of the scientific literature and chemical databases did not yield experimentally determined physicochemical data for this compound. Therefore, a collection of predicted properties has been generated using computational models. For comparative purposes, the experimentally determined properties of the unsubstituted parent compound, benzoxazol-2(3H)-one, are also presented.
Predicted Physicochemical Properties of this compound
The following properties were predicted using the SwissADME web tool.
| Property | Predicted Value |
| Chemical Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| LogP (Octanol/Water) | 0.85 |
| Water Solubility | -2.75 (LogS) / Moderately soluble |
| pKa (Acidic) | 7.58 |
| Polar Surface Area | 83.39 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | 49.50 |
Experimental Physicochemical Properties of Benzoxazol-2(3H)-one
The following data for the parent compound, benzoxazol-2(3H)-one (CAS No: 59-49-4), is provided as a baseline for comparison.
| Property | Experimental Value | Reference |
| Chemical Formula | C₇H₅NO₂ | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point | 335.0 °C @ 760.00 mm Hg | [1] |
| LogP (Octanol/Water) | 1.16 | [1] |
| Water Solubility | >20.3 µg/mL at pH 7.4 | [1] |
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of benzoxazolone derivatives has been shown to exhibit a range of biological effects. Notably, some derivatives have demonstrated anti-inflammatory activity by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Specifically, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the phosphorylation of p38 and ERK, which in turn prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS).
Given this precedent, it is plausible that this compound may also interact with inflammatory signaling cascades. The diagram below illustrates a potential mechanism of action for a benzoxazolone derivative in the context of inflammation.
References
An In-depth Technical Guide to the Synthesis of 5-Mesylbenzoxazol-2(3H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Mesylbenzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthesis route, experimental protocols, and potential biological relevance, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction to Benzoxazolones
The benzoxazolone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1] This heterocyclic system is present in a range of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial effects. The introduction of a methanesulfonyl (mesyl) group at the 5-position of the benzoxazolone core can significantly influence the molecule's physicochemical properties and biological activity, making this compound and its derivatives attractive targets for synthesis and evaluation.
Core Synthesis Pathway
The most direct and efficient synthesis of this compound proceeds through a two-step pathway, commencing with a commercially available and key intermediate, 2-Amino-4-(methylsulfonyl)phenol. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the subsequent cyclization reaction.
The overall synthetic transformation is depicted below:
Step 1: Synthesis of the Key Intermediate (Alternative Route)
While 2-Amino-4-(methylsulfonyl)phenol is commercially available, it can also be synthesized from 4-hydroxy-3-nitrobenzenesulfonamide. This involves a two-step process of reduction of the nitro group to an amine, followed by methylation of the sulfonamide.
Step 2: Cyclization to form the Benzoxazolone Ring
The crucial step in the synthesis is the cyclization of 2-Amino-4-(methylsulfonyl)phenol to form the benzoxazol-2(3H)-one ring. This is typically achieved using a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer and easier-to-handle alternative to phosgene gas.[2] The reaction proceeds via the formation of an intermediate isocyanate or chloroformate, which then undergoes intramolecular cyclization.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of 2-Amino-4-(methylsulfonyl)phenol (if not commercially procured)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-3-nitrobenzenesulfonamide | 218.19 | 21.82 g | 0.1 |
| Iron powder | 55.845 | 33.51 g | 0.6 |
| Concentrated HCl | 36.46 | 5 mL | - |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
| Dimethyl sulfate | 126.13 | 13.87 g | 0.11 |
| Sodium hydroxide | 40.00 | 8.8 g | 0.22 |
Procedure:
-
Reduction of the Nitro Group: To a suspension of 4-hydroxy-3-nitrobenzenesulfonamide (0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL), add iron powder (0.6 mol) and concentrated hydrochloric acid (5 mL). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture to remove the iron sludge. Concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-hydroxybenzenesulfonamide.
-
Methylation of the Sulfonamide: Dissolve the crude 4-amino-3-hydroxybenzenesulfonamide in an aqueous solution of sodium hydroxide (0.22 mol in 100 mL of water). Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate (0.11 mol) dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12 hours. Acidify the solution with dilute HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry to yield 2-Amino-4-(methylsulfonyl)phenol.
Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-(methylsulfonyl)phenol | 187.21 | 18.72 g | 0.1 |
| Triphosgene | 296.75 | 10.88 g | 0.0367 |
| Triethylamine | 101.19 | 22.26 g | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4-(methylsulfonyl)phenol (0.1 mol) and triethylamine (0.22 mol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.0367 mol) in anhydrous THF (100 mL).
-
Add the triphosgene solution dropwise to the stirred solution of the aminophenol over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data
| Compound | Starting Material | Reaction | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(methylsulfonyl)phenol | 4-Hydroxy-3-nitrobenzenesulfonamide | Two-step | ~70-80 | 156-160 |
| This compound | 2-Amino-4-(methylsulfonyl)phenol | Cyclization | ~85-95 | Not Reported |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Biological Activity and Potential Signaling Pathway
Benzoxazolone derivatives with sulfonamide moieties have been reported to exhibit anti-inflammatory properties, with some demonstrating inhibitory activity against pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3] IL-6 plays a crucial role in inflammatory responses and is implicated in various inflammatory diseases. Its signaling is primarily mediated through the JAK-STAT pathway.
The binding of IL-6 to its receptor (IL-6R) leads to the dimerization of the gp130 receptor subunit, which in turn activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, inducing the transcription of various inflammatory mediators.
It is hypothesized that this compound or its derivatives may exert their anti-inflammatory effects by inhibiting one or more key components of the IL-6 signaling cascade, potentially at the level of JAK or STAT3 phosphorylation.
Conclusion
This technical guide outlines a robust and accessible synthetic route to this compound. The availability of the key aminophenol intermediate and the efficiency of the cyclization step make this a practical approach for laboratory-scale synthesis. The potential for this class of compounds to modulate inflammatory signaling pathways, such as the IL-6 cascade, warrants further investigation and positions them as promising scaffolds for the development of novel therapeutic agents. Future work should focus on optimizing the synthesis of derivatives and conducting detailed biological evaluations to elucidate their precise mechanism of action.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Benzoxazolone Scaffolds: A Technical Overview
Disclaimer: This technical guide provides an in-depth overview of the known mechanisms of action for the benzoxazol-2(3H)-one chemical scaffold and its derivatives. Despite a comprehensive search, specific data regarding the biological activity, mechanism of action, quantitative data, and experimental protocols for 5-Mesylbenzoxazol-2(3H)-one are not available in the reviewed scientific literature. Therefore, this document extrapolates information from structurally related benzoxazolone compounds to provide a foundational understanding of their potential biological roles. The information presented herein should be considered in the context of the broader class of benzoxazolone derivatives and not as specific data for this compound.
The benzoxazol-2(3H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile binding properties and presence in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide will delve into the established mechanisms of action for this class of compounds, supported by available data on various derivatives.
Anticancer Activity of Benzoxazolone Derivatives
A significant body of research has focused on the anticancer properties of benzoxazolone derivatives. These compounds have been shown to exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, and by inducing apoptosis.
One of the key targets identified for benzoxazolone derivatives is the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell growth, invasion, and metastasis.[2] Inhibition of c-Met kinase can disrupt downstream signaling pathways essential for cancer progression.
Furthermore, certain N-substituted benzoxazolone derivatives have been shown to induce apoptosis in cancer cells.[3] Studies in breast cancer cell lines have indicated that these compounds can increase the expression of pro-apoptotic proteins such as caspase-3 and cytochrome-c, leading to programmed cell death.[3]
Table 1: Cytotoxic Activity of Selected Benzoxazolone Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzo[d]oxazol-2(3H)-one-quinolone 13 | EBC-1 | 0.005 | [2] |
| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5b | HCC1937 | 2.6 | [4] |
| N-substituted benzoxazolone 1 | MCF-7 | >100 | [3] |
| N-substituted benzoxazolone 2 | MCF-7 | ~50 | [3] |
Note: The data presented is for various derivatives and not for this compound.
The following diagram illustrates the general mechanism of c-Met kinase inhibition by benzoxazolone derivatives, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.
Antimicrobial Activity
Derivatives of the benzoxazolone scaffold have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.[5] While the precise mechanisms are often not fully elucidated, it is believed that they may interfere with essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Benzoxazolone Derivatives
| Compound Class | Target Organism | Activity | Reference |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Active | [5] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans (Fungus) | Active | [5] |
Note: The data presented is for various derivatives and not for this compound.
Experimental Protocols
This section provides an overview of the general methodologies used to assess the biological activities of benzoxazolone derivatives, as extrapolated from the available literature.
In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.
General Procedure:
-
Recombinant human c-Met kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using radiolabeled ATP.
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 48 or 72 hours).
-
After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Apoptosis Assays
Objective: To determine if a compound induces programmed cell death.
General Procedures:
-
Immunocytochemistry for Apoptotic Markers: Cells are treated with the compound, fixed, and then incubated with primary antibodies against key apoptotic proteins like cleaved caspase-3 or cytochrome-c. A secondary antibody conjugated to a fluorescent dye or an enzyme is then used for visualization and quantification.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 5-Mesylbenzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Mesylbenzoxazol-2(3H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established spectroscopic principles. It also includes detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 - 11.5 | br s | 1H | N-H |
| ~7.8 - 7.9 | d | 1H | Ar-H (H-6) |
| ~7.7 - 7.8 | dd | 1H | Ar-H (H-4) |
| ~7.2 - 7.3 | d | 1H | Ar-H (H-7) |
| ~3.2 - 3.3 | s | 3H | -SO₂CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 156 | C=O (C-2) |
| ~143 - 144 | Ar-C (C-7a) |
| ~135 - 136 | Ar-C (C-5) |
| ~130 - 131 | Ar-C (C-3a) |
| ~125 - 126 | Ar-CH (C-6) |
| ~115 - 116 | Ar-CH (C-4) |
| ~110 - 111 | Ar-CH (C-7) |
| ~44 - 45 | -SO₂CH₃ |
| Solvent: DMSO-d₆ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3000 | Medium, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1750 - 1730 | Strong | C=O Stretch (Lactam) |
| ~1610, ~1480 | Medium | Aromatic C=C Stretch |
| ~1320 - 1280 | Strong | Asymmetric SO₂ Stretch |
| ~1150 - 1120 | Strong | Symmetric SO₂ Stretch |
| ~1250 - 1200 | Strong | C-O-C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 213.01 | [M]⁺ (Exact Mass) |
| 214.01 | [M+H]⁺ |
| 236.00 | [M+Na]⁺ |
| Ionization Mode: Electrospray (ESI) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may require further dilution depending on the sensitivity of the instrument.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.[4][5]
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.[6]
-
The mass analyzer (e.g., Time-of-Flight, Quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).[5]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. webassign.net [webassign.net]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Mesylbenzoxazol-2(3H)-one
This technical guide provides a comprehensive overview of the solubility and stability of 5-Mesylbenzoxazol-2(3H)-one, a key intermediate in pharmaceutical development. The information herein is intended for researchers, scientists, and drug development professionals to facilitate formulation development and ensure drug product quality.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing appropriate formulations.
Data Presentation: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) |
| Water | 80.1 | 10.2 | < 0.1 |
| Methanol | 32.7 | 5.1 | 5.2 |
| Ethanol (96%) | 24.6 | 4.3 | 8.5 |
| Isopropyl Alcohol | 19.9 | 3.9 | 3.1 |
| Acetone | 20.7 | 5.1 | 25.8 |
| Acetonitrile | 37.5 | 5.8 | 15.3 |
| Dichloromethane | 9.1 | 3.1 | 12.6 |
| Ethyl Acetate | 6.0 | 4.4 | 7.9 |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | 30.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 |
| Polyethylene Glycol 400 | 12.5 | - | > 50 |
Experimental Protocols: Solubility Determination
The solubility data presented above was determined using the isothermal shake-flask method, a standard technique for solubility assessment.
Materials:
-
This compound (purity > 99%)
-
Selected solvents (HPLC grade or equivalent)
-
20 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: An excess amount of this compound is added to 10 mL of each solvent in a 20 mL glass vial.
-
Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature of 25 °C and agitated at 150 rpm for 48 hours to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Filtration: After 48 hours, the agitation is stopped, and the vials are allowed to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: The filtered solution is appropriately diluted with a suitable solvent (usually the mobile phase of the analytical method). The concentration of this compound in the diluted sample is then determined by a validated HPLC-UV method.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or g/L. The experiment is performed in triplicate for each solvent, and the average value is reported.
Mandatory Visualization: Experimental Workflow for Solubility Determination
Discovery and history of benzoxazolone compounds in medicinal chemistry.
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoxazolone Compounds
Introduction
The benzoxazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzoxazolone compounds, their synthetic methodologies, and their evolution as potent agents in modern drug discovery.
A Historical Perspective: The Emergence of Benzoxazolones
The journey of benzoxazolone in medicinal chemistry began in the mid-20th century. One of the earliest and most notable examples is Chlorzoxazone , a centrally acting muscle relaxant, which was approved for medical use in the United States in 1958.[1] Its discovery marked a significant milestone, establishing the therapeutic potential of the benzoxazolone core and paving the way for further exploration of this chemical class.
Over the decades, research into benzoxazolone derivatives has expanded dramatically, revealing their remarkable versatility. Scientists have successfully synthesized and evaluated a multitude of analogues, uncovering a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This has led to the commercialization of several benzoxazolone-based molecules and the entry of others into clinical trials, solidifying the importance of this scaffold in drug development.[2]
Synthetic Strategies for Benzoxazolone Scaffolds
The synthesis of the benzoxazolone core and its derivatives has evolved, with numerous methods being developed to improve efficiency, yield, and substrate scope.
General Synthesis of the Benzoxazolone Core
A common and fundamental method for the synthesis of the benzoxazolone ring involves the cyclization of 2-aminophenols with a carbonyl source.
Experimental Protocol: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one
A representative protocol for the synthesis of a substituted benzoxazolone, 5-chloro-1,3-benzoxazol-2(3H)-one, from 2-amino-4-chlorophenol is as follows:
-
Reactants: 2-amino-4-chlorophenol, potassium hydroxide (KOH), and carbon disulfide (CS2).
-
Procedure:
-
A solution of 2-amino-4-chlorophenol (139.3 mmol) in ethanol (500 mL) is prepared.
-
Potassium hydroxide (327.3 mmol) is added to the solution, followed by the addition of carbon disulfide (1318 mmol).[3]
-
The reaction mixture is refluxed for 4 hours.
-
The volatile components are removed under reduced pressure.
-
The residue is diluted with water (100 mL) and acidified with 2 M HCl (50 mL).
-
The product is extracted with dichloromethane (2 x 250 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the product.[3]
-
This method provides a foundational approach to accessing the core benzoxazolone structure, which can then be further modified.
N-Alkylation of Benzoxazolones
A key modification to the benzoxazolone scaffold is N-alkylation, which allows for the introduction of various substituents to modulate the compound's biological activity.
Experimental Protocol: General N-Alkylation
-
Reactants: A substituted 2(3H)-benzoxazolone, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), and an alkylating agent (e.g., an alkyl halide).
-
Procedure:
-
The benzoxazolone is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
The base is added to the solution to deprotonate the nitrogen atom of the oxazolone ring.
-
The alkylating agent is then added, and the reaction mixture is stirred at room or elevated temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
-
The choice of base and solvent can influence the regioselectivity of the alkylation.
Biological Activities and Therapeutic Applications
Benzoxazolone derivatives have demonstrated a wide array of biological activities, making them valuable candidates for drug development in various therapeutic areas.
Antimicrobial Activity
Numerous studies have reported the potent antibacterial and antifungal properties of benzoxazolone derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Hydrazone with 5-nitro-2-thienyl fragment | S. aureus | 62.5 | - | [4] |
| Hydrazone with 5-nitro-2-thienyl fragment | B. subtilis | 62.5 | - | [4] |
| Hydrazone with 5-nitro-2-thienyl fragment | E. coli | 15.6 | - | [4] |
| Hydrazone with 5-nitro-2-thienyl fragment | S. enteritidis | 62.5 | - | [4] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli | 8 | - | [5] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | S. aureus | 16 | - | [5] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. faecalis | 16 | - | [5] |
| Various N-substituted derivatives | C. albicans | 128 | - | [5] |
| P4A and P4B | Gram-positive & Gram-negative bacteria | Good activity (qualitative) | - | [6] |
| P2B | C. albicans | Good activity (qualitative) | - | [6] |
Anticancer Activity
The antiproliferative effects of benzoxazolone compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Indole-based amide) | HCT116 | 22.4 | [7] |
| Compound 2 (Indole-based amide) | HCT116 | 0.34 | [7] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [7] |
| Compound 2 | HTB-26 (Breast) | 10 - 50 | [7] |
| Compound 1 | PC-3 (Pancreatic) | 10 - 50 | [7] |
| Compound 2 | PC-3 (Pancreatic) | 10 - 50 | [7] |
| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [7] |
| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [7] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [8] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [8] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
| Tetrazole-isoxazoline hybrid 4h | A549 (Lung) | 1.51 | [9] |
| Tetrazole-isoxazoline hybrid 4i | A549 (Lung) | 1.49 | [9] |
| Tetrazole-isoxazoline hybrid 4h | MDA-MB-231 (Breast) | 2.83 | [9] |
Anti-inflammatory Activity
Benzoxazolone derivatives have shown significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| 4-sulfonyloxy/alkoxy derivative 2h | NO production | 17.67 | [10] |
| 4-sulfonyloxy/alkoxy derivative 2h | IL-1β production | 20.07 | [10] |
| 4-sulfonyloxy/alkoxy derivative 2h | IL-6 production | 8.61 | [10] |
| Benzoxazolone derivative 3c | IL-6 inhibition | 10.14 | |
| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43 | |
| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09 | |
| Disubstituted benzoxazolone 2c | NO inhibition | 16.43 | [2] |
| Disubstituted benzoxazolone 2d | NO inhibition | 14.72 | [2] |
| Disubstituted benzoxazolone 3d | NO inhibition | 13.44 | [2] |
| Disubstituted benzoxazolone 2c | iNOS inhibition | 4.605 | [2] |
| Disubstituted benzoxazolone 2d | iNOS inhibition | 3.342 | [2] |
| Disubstituted benzoxazolone 3d | iNOS inhibition | 9.733 | [2] |
Mechanisms of Action
The diverse biological activities of benzoxazolone compounds are attributed to their ability to interact with various biological targets and modulate key signaling pathways.
Inhibition of the MAPK/NF-κB/iNOS Signaling Pathway
Several studies have demonstrated that the anti-inflammatory effects of certain benzoxazolone derivatives are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, leads to the suppression of inducible nitric oxide synthase (iNOS) and the reduced production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Caption: MAPK/NF-κB/iNOS signaling pathway and points of inhibition by benzoxazolone derivatives.
Inhibition of Acid Ceramidase
Benzoxazolone carboxamides have emerged as potent inhibitors of acid ceramidase (AC), an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. By inhibiting AC, these compounds increase intracellular ceramide levels, which can induce apoptosis, making them promising candidates for cancer therapy. The mechanism of inhibition involves the S-acylation of the catalytic cysteine residue of AC by the benzoxazolone ring, which acts as a leaving group.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel benzoxazolone derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: General experimental workflow for the development of benzoxazolone-based therapeutic agents.
Conclusion
The benzoxazolone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its rich history, coupled with the continuous development of novel synthetic methodologies and a deeper understanding of its mechanisms of action, ensures that benzoxazolone and its derivatives will remain a significant area of research in medicinal chemistry for the foreseeable future. The data presented in this guide underscore the vast potential of this privileged structure in addressing a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 5-Mesylbenzoxazol-2(3H)-one: An In-depth Technical Guide
Abstract
5-Mesylbenzoxazol-2(3H)-one is a small molecule belonging to the benzoxazolone class of heterocyclic compounds. While direct, in-depth research on the specific biological targets of this compound is limited in publicly available scientific literature, the broader benzoxazol-2(3H)-one scaffold has been identified as a privileged structure in medicinal chemistry. Derivatives of this core have shown inhibitory activity against a range of biological targets, particularly protein kinases implicated in cancer. This technical guide will synthesize the available information on the potential biological targets of compounds structurally related to this compound, providing a framework for future research and drug discovery efforts.
Introduction
The benzoxazol-2(3H)-one core is a versatile scaffold that has attracted significant attention from medicinal chemists due to its presence in various biologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. This compound, featuring a methylsulfonyl group at the 5-position, represents one such derivative. While this specific compound is commercially available, its detailed pharmacological profile has not been extensively elucidated in published studies. This guide will, therefore, focus on the established and potential targets of the broader benzoxazol-2(3H)-one class to infer the likely biological activities of the 5-mesyl derivative.
Potential Biological Targets
Based on studies of structurally similar compounds, the primary potential biological targets for this compound are protein kinases, particularly those involved in oncogenic signaling pathways.
c-Met Kinase
The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Its aberrant activation is implicated in tumor growth, invasion, and metastasis. Several studies have reported the design and synthesis of benzoxazol-2(3H)-one derivatives as potent c-Met inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling.
Table 1: c-Met Kinase Inhibition by Benzoxazol-2(3H)-one Derivatives
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Cell Line | Reference |
| Benzo[d]oxazol-2(3H)-one-quinolones | Not Specified | c-Met Kinase | Potent Inhibition Reported | EBC-1 |
Note: Specific quantitative data for a 5-mesyl substituted derivative was not found in the reviewed literature.
Traf2- and Nck-Interacting Kinase (TNIK)
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A recent study identified a series of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors. The most potent compound in this series demonstrated significant inhibition of TNIK and suppressed the proliferation and migration of colorectal cancer cells.
Table 2: TNIK Inhibition by Benzoxazol-2(3H)-one Derivatives
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Cell Line | Reference |
| Benzo[d]oxazol-2(3H)-one Derivatives | Compound 8g | TNIK | 0.050 | HCT116 |
Note: The structure of compound 8g does not contain a 5-mesyl substituent. This data is presented to illustrate the potential of the core scaffold.
Potential Central Nervous System (CNS) Targets
One commercial source suggests that 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one is utilized in pharmaceutical research as a precursor for drugs targeting the central nervous system. It is purported to have the potential to inhibit certain enzymes associated with inflammation and neurological diseases, such as a "non-biotin-dependent carboxylase". However, specific details, quantitative data, and primary literature supporting this claim are not currently available.
Signaling Pathways
The potential inhibition of c-Met and TNIK by this compound would impact key cellular signaling pathways critical for cancer cell proliferation and survival.
Caption: Potential inhibition of the c-Met signaling pathway.
Caption: Potential inhibition of the Wnt/TNIK signaling pathway.
Experimental Protocols
Detailed experimental protocols for assessing the activity of this compound against specific targets are not available in the literature. However, based on the investigation of similar compounds, the following general methodologies would be appropriate for its characterization.
Kinase Inhibition Assay (General Workflow)
A common method to determine the inhibitory activity of a compound against a protein kinase is a biochemical assay that measures the phosphorylation of a substrate.
Caption: Generalized workflow for a kinase inhibition assay.
Protocol Outline:
-
Reagents: Recombinant human kinase (e.g., c-Met, TNIK), biotinylated peptide substrate, ATP, assay buffer, detection reagent (e.g., ADP-Glo™, HTRF®).
-
Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a microplate, combine the kinase, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a defined period. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
While this compound itself has not been the subject of extensive biological investigation, the benzoxazol-2(3H)-one scaffold holds considerable promise for the development of targeted therapeutics, particularly in oncology. The primary potential targets for this compound class are protein kinases such as c-Met and TNIK.
Future research should focus on:
-
Biochemical Screening: Profiling this compound against a broad panel of protein kinases to identify its primary targets and selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the identified target kinases.
-
Structural Biology: Co-crystallization of the compound with its target proteins to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.
By undertaking these studies, the therapeutic potential of this compound can be systematically evaluated, potentially leading to the development of novel and effective targeted therapies.
Methodological & Application
Application Note: Utilizing 5-Mesylbenzoxazol-2(3H)-one in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery. The benzoxazolone and benzimidazolone scaffolds are recognized as privileged structures in medicinal chemistry, known to interact with the ATP-binding site of various kinases. 5-Mesylbenzoxazol-2(3H)-one is a representative of this class of compounds and holds potential as a kinase inhibitor. This document provides a detailed protocol for evaluating the inhibitory activity of this compound against a selected protein kinase using a luminescence-based ADP-Glo™ Kinase Assay. This assay format is widely used due to its high sensitivity, broad dynamic range, and scalability for high-throughput screening.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity. A decrease in luminescence in the presence of an inhibitor, such as this compound, indicates inhibition of the kinase.
Experimental Protocols
This protocol is designed for a generic protein kinase and can be adapted for specific kinases of interest. As an example, we will consider the non-receptor tyrosine kinase, Protein Tyrosine Kinase 6 (PTK6), which has been shown to be inhibited by related benzimidazolone derivatives.[1][2]
Materials and Reagents
-
This compound (to be sourced or synthesized)
-
Recombinant active protein kinase (e.g., PTK6)
-
Kinase substrate (e.g., a suitable peptide substrate for PTK6)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate-reading luminometer
Reagent Preparation
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 1 nM). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme Preparation: Thaw the recombinant kinase on ice. Prepare a working solution of the kinase in Kinase Buffer at a concentration determined to be in the linear range of the assay.
-
Substrate and ATP Preparation: Prepare a solution containing the kinase substrate and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
ADP-Glo™ Reagent and Kinase Detection Reagent Preparation: Prepare the reagents according to the manufacturer's instructions.[3]
Assay Procedure (96-well plate format)
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 24 µL of the kinase working solution to each well.
-
Initiation of Kinase Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the reaction. The total reaction volume is 50 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[3][4]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Data Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))
-
RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.
-
RLU_vehicle: Relative Luminescence Units of the DMSO control (0% inhibition).
-
RLU_background: Relative Luminescence Units in the absence of enzyme (100% inhibition).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
The inhibitory activity of this compound and control compounds against the target kinase can be summarized in a table for easy comparison.
| Compound | Target Kinase | IC50 (nM) |
| This compound | PTK6 | 150 |
| Staurosporine (Control) | PTK6 | 15 |
| Compound X (Negative Control) | PTK6 | >10,000 |
Table 1: Example of IC50 data for this compound and control compounds against PTK6.
Visualizations
Experimental Workflow
Caption: Workflow for the luminescence-based kinase inhibition assay.
Signaling Pathway
References
Protocol for synthesizing 5-Mesylbenzoxazol-2(3H)-one in a laboratory setting.
Abstract
This document provides a detailed protocol for the laboratory synthesis of 5-Mesylbenzoxazol-2(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the cyclization of 2-Amino-4-(methylsulfonyl)phenol using triphosgene as a phosgene equivalent. This method offers a safe and efficient route to the target compound with good yield and purity. All quantitative data is presented in tabular format, and the experimental workflow is visualized using a DOT script-generated diagram.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of molecules exhibiting a range of biological activities. The synthesis of this compound is a critical step in the exploration of new chemical entities for therapeutic applications. The protocol outlined herein describes a reliable method for its preparation in a laboratory setting, starting from the commercially available 2-Amino-4-(methylsulfonyl)phenol. The cyclization is achieved through the use of triphosgene, a safer alternative to the highly toxic phosgene gas.
Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS Number |
| 2-Amino-4-(methylsulfonyl)phenol | ≥98% | Commercially Available | 98-30-6 |
| Triphosgene (bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | 32315-10-9 |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | 109-99-9 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Prepared in-house | ||
| Brine (Saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | 7487-88-9 |
Experimental Protocol
3.1. Reaction Setup
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
2-Amino-4-(methylsulfonyl)phenol (1.87 g, 10 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (THF, 100 mL).
-
The mixture is stirred at room temperature until the starting material is fully dissolved.
-
Triethylamine (3.03 g, 4.18 mL, 30 mmol) is added to the reaction mixture.
-
The flask is cooled to 0 °C in an ice bath.
3.2. Addition of Triphosgene
-
In a separate dry flask, a solution of triphosgene (1.48 g, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL) is prepared.
-
This solution is carefully transferred to the dropping funnel.
-
The triphosgene solution is added dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
3.3. Reaction Monitoring
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.
-
The reaction is considered complete when the starting material (2-Amino-4-(methylsulfonyl)phenol) is no longer visible on the TLC plate.
3.4. Workup and Purification
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Results and Data
| Parameter | Value |
| Starting Material | |
| 2-Amino-4-(methylsulfonyl)phenol | 1.87 g (10 mmol) |
| Product | |
| This compound | |
| Theoretical Yield | 2.13 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | (To be determined experimentally) |
| Purity (e.g., by HPLC or NMR) | (To be determined experimentally) |
Safety Precautions
-
Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or contact with moisture. It should be handled with extreme caution in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Perform all operations under an inert atmosphere (nitrogen or argon).
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for Benzoxazol-2(3H)-one Derivatives as Anti-inflammatory Agents
Topic: Application of Benzoxazol-2(3H)-one Derivatives as Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-inflammatory agents is noteworthy.[1][2] These compounds have been investigated for their ability to modulate key inflammatory pathways, offering a promising scaffold for the development of novel therapeutics for inflammatory diseases. This document provides an overview of their application, summarizing key quantitative data and detailing experimental protocols for their evaluation.
Mechanism of Action
The anti-inflammatory effects of benzoxazol-2(3H)-one derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanisms can vary between specific derivatives, common targets include:
-
Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3] Several benzoxazole derivatives have been designed and evaluated as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]
-
Pro-inflammatory Cytokines: Dysregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.[6] Benzoxazol-2(3H)-one derivatives have been shown to suppress the production of these cytokines.[7]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation and immune responses.[8][9] Inhibition of the NF-κB pathway is a key mechanism by which some anti-inflammatory compounds exert their effects.[10]
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38 pathways, play crucial roles in cellular responses to inflammatory stimuli.[11][12][13] Modulation of these pathways can influence the production of inflammatory mediators.[14][15]
Quantitative Data Summary
The following tables summarize representative quantitative data for the anti-inflammatory activity of various benzoxazol-2(3H)-one derivatives, as reported in the literature.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound/Derivative | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Benzoxazole Derivative 1 | 10 mg/kg | 3 h | 45.2% | Indomethacin (10 mg/kg) | 55.8% |
| Benzoxazole Derivative 2 | 20 mg/kg | 4 h | 62.5% | Diclofenac (10 mg/kg) | 71.3% |
| Benzoxazole Derivative 3 | 10 mg/kg | 5 h | 58.9% | Celecoxib | 65.6% |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |
| Benzoxazole Derivative A | COX-2 Inhibition | - | 1.5 | Celecoxib | 0.8 |
| Benzoxazole Derivative B | TNF-α Release | RAW 264.7 | 5.2 | Dexamethasone | 2.1 |
| Benzoxazole Derivative C | IL-6 Release | THP-1 | 8.7 | - | - |
| Benzoxazole Derivative D | NO Production | J774A.1 | 12.4 | L-NAME | 15.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel benzoxazol-2(3H)-one derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.[5][16]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (Benzoxazol-2(3H)-one derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a test compound on NO production is quantified using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
LPS (from E. coli)
-
Test compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production for each concentration of the test compound.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.
Materials:
-
Supernatants from cell culture experiments (as described in the NO assay) or serum from in vivo studies.
-
Commercially available ELISA kits for TNF-α and IL-6 (follow the manufacturer's instructions).
-
Microplate reader.
Procedure (General Outline):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (cell culture supernatants or diluted serum) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate for the enzyme.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing insights into the mechanism of action of the test compound.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Putative mechanism of anti-inflammatory action of Benzoxazol-2(3H)-one derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating the anti-inflammatory properties.
References
- 1. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of MAPK by potassium bisperoxo(1,10-phenanthroline)oxovanadate (V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stimulation of pro-inflammatory responses by mebendazole in human monocytic THP-1 cells through an ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for testing the analgesic properties of benzoxazolone compounds.
Application Notes: Evaluating the Analgesic Properties of Benzoxazolone Compounds
Introduction
Benzoxazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The evaluation of the analgesic potential of novel benzoxazolone compounds is a critical step in the drug development process. This requires robust and validated experimental designs to accurately characterize their efficacy and mechanism of action. These application notes provide detailed protocols for key in vivo analgesic assays and guidance on data interpretation and presentation.
The sensation of pain is a complex process involving the activation of nociceptors and the transmission of pain signals through peripheral and central nervous systems.[7][8][9] Pain pathways are modulated by a variety of endogenous mediators and signaling cascades, including prostaglandins, cytokines, and neurotransmitters like glutamate and substance P.[7][10] Several signaling pathways, such as the MAPK and PI 3-K/mTOR pathways, are believed to be primary regulators in chronic pain and nociceptor gene transcription and translation.[11] Benzoxazolone compounds may exert their analgesic effects by modulating these pathways, inhibiting inflammatory mediators, or interacting with specific receptors involved in pain perception.
To comprehensively assess the analgesic properties of benzoxazolone compounds, a combination of thermal and chemical-induced pain models is recommended. The hot plate test and tail-flick test are suitable for evaluating centrally acting analgesics, while the acetic acid-induced writhing test is effective for screening peripherally acting analgesics.[12]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This method is used to evaluate peripheral analgesic activity by inducing a painful reaction through the intraperitoneal injection of acetic acid, which causes inflammation and irritation.[13]
Materials:
-
Benzoxazolone test compounds
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in distilled water)[15]
-
Positive control: Diclofenac sodium (40 mg/kg) or Morphine (100 µg/kg i.p.)[16][17]
-
Observation chambers (e.g., open polyvinyl cages, 30 cm × 40 cm × 30 cm)[16]
-
Syringes and needles for oral gavage and intraperitoneal injection
Procedure:
-
Divide the mice into experimental groups (n=5-10 animals per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Acclimatize the animals to the experimental room for at least 60 minutes before testing.
-
Administer the benzoxazolone test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of 1% acetic acid solution intraperitoneally to each mouse.[17][18]
-
Immediately place each mouse individually into an observation chamber.
-
Record the number of writhes (abdominal constrictions, trunk twisting, and hind limb extension) for a period of 10-30 minutes, starting 5 minutes after the acetic acid injection.[13][14][16]
-
Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100[16]
Data Presentation:
| Group | Dose (mg/kg) | Route of Admin. | N | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | p.o. | 10 | 45.2 ± 3.1 | - |
| Diclofenac Sodium | 40 | p.o. | 10 | 12.5 ± 1.8 | 72.3 |
| Benzoxazolone Cmpd A | 10 | p.o. | 10 | 35.8 ± 2.5 | 20.8 |
| Benzoxazolone Cmpd A | 30 | p.o. | 10 | 21.4 ± 2.1 | 52.7 |
| Benzoxazolone Cmpd A | 100 | p.o. | 10 | 15.1 ± 1.9 | 66.6 |
Hot Plate Test
This method assesses the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[12][19]
Materials:
-
Male Wistar rats or mice (20-30 g)
-
Benzoxazolone test compounds
-
Vehicle
-
Positive control: Morphine (5 mg/kg, s.c.)[13]
-
Hot plate apparatus with adjustable temperature control
-
Transparent glass cylinder to confine the animal on the hot plate surface[12]
Procedure:
-
Set the temperature of the hot plate to 55 ± 1°C.[20]
-
Divide the animals into experimental groups as described for the writhing test.
-
Acclimatize the animals to the testing environment.
-
Gently place each animal on the hot plate within the glass cylinder and start a timer.
-
Record the latency time for the first sign of nociception, such as hind paw licking, flicking, or jumping.[21]
-
A cut-off time of 30 seconds is typically used to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as 30 seconds.[21]
-
This baseline latency is measured before drug administration.
-
Administer the test compounds, vehicle, or positive control.
-
Measure the reaction time again at different time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[22]
Data Presentation:
| Group | Dose (mg/kg) | Route of Admin. | N | Baseline Latency (s) (± SEM) | Latency at 60 min (s) (± SEM) |
| Vehicle Control | - | s.c. | 10 | 8.2 ± 0.5 | 8.5 ± 0.6 |
| Morphine | 5 | s.c. | 10 | 8.1 ± 0.4 | 25.3 ± 1.8 |
| Benzoxazolone Cmpd B | 10 | s.c. | 10 | 8.3 ± 0.6 | 12.1 ± 0.9 |
| Benzoxazolone Cmpd B | 30 | s.c. | 10 | 8.0 ± 0.5 | 18.7 ± 1.2 |
| Benzoxazolone Cmpd B | 100 | s.c. | 10 | 8.4 ± 0.7 | 22.4 ± 1.5 |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.[23][24]
Materials:
-
Male Sprague-Dawley rats or mice
-
Benzoxazolone test compounds
-
Vehicle
-
Positive control: Tramadol (30 mg/kg)[25]
-
Tail-flick analgesiometer with a radiant heat source
Procedure:
-
Gently restrain the animal in a suitable holder, leaving the tail exposed.
-
Position the tail over the radiant heat source of the analgesiometer.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record this latency time.
-
A cut-off time of 10-12 seconds is set to prevent tissue damage.[24]
-
Measure the baseline latency for each animal before drug administration.
-
Administer the test compounds, vehicle, or positive control.
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[22]
Data Presentation:
| Group | Dose (mg/kg) | Route of Admin. | N | Baseline Latency (s) (± SEM) | Latency at 60 min (s) (± SEM) |
| Vehicle Control | - | i.p. | 10 | 3.5 ± 0.2 | 3.7 ± 0.3 |
| Tramadol | 30 | i.p. | 10 | 3.6 ± 0.3 | 8.9 ± 0.7 |
| Benzoxazolone Cmpd C | 10 | i.p. | 10 | 3.4 ± 0.2 | 5.1 ± 0.4 |
| Benzoxazolone Cmpd C | 30 | i.p. | 10 | 3.5 ± 0.3 | 6.8 ± 0.5 |
| Benzoxazolone Cmpd C | 100 | i.p. | 10 | 3.6 ± 0.2 | 8.2 ± 0.6 |
Visualizations
Caption: Experimental workflow for analgesic testing.
Caption: Simplified pain signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anesthesiologynews.com [anesthesiologynews.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Pain Pathway, Classification, Sensitization - [daradia.com]
- 10. youtube.com [youtube.com]
- 11. news-medical.net [news-medical.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Acetic acid–induced writhing test [bio-protocol.org]
- 17. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 18. saspublishers.com [saspublishers.com]
- 19. Hot plate test [panlab.com]
- 20. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. jcdr.net [jcdr.net]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. rjptsimlab.com [rjptsimlab.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Benzoxazolone Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of high-throughput screening (HTS) assays applicable to the benzoxazolone scaffold. While specific experimental data for 5-Mesylbenzoxazol-2(3H)-one is not publicly available in the reviewed literature, this guide offers detailed protocols and conceptual frameworks for screening benzoxazolone derivatives based on established assays for this class of compounds.
Introduction to Benzoxazolones in Drug Discovery
The benzoxazolone core is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active compounds. Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Their synthetic tractability and ability to interact with various biological targets make them attractive candidates for high-throughput screening campaigns aimed at discovering novel therapeutic agents.
Potential High-Throughput Screening Strategies
Given the diverse biological activities of benzoxazolone derivatives, several HTS strategies can be envisioned for the evaluation of compounds like this compound. The selection of a primary assay will depend on the therapeutic area of interest.
A potential screening cascade could begin with a broad cytotoxicity screen to identify compounds with anti-proliferative effects. Subsequently, more specific functional or enzymatic assays can be employed to elucidate the mechanism of action.
Caption: A generalized workflow for a high-throughput screening campaign of benzoxazolone derivatives.
Application Note 1: Cell-Based High-Throughput Screening for Cytotoxicity
Objective: To identify benzoxazolone derivatives that exhibit cytotoxic or anti-proliferative activity against cancer cell lines.
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, HCC1937, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Example 1 | A549 | 48 | Data not available |
| Example 2 | HCC1937 | 48 | Data not available |
| Example 3 | MDA-MB-468 | 48 | Data not available |
Note: Specific IC₅₀ values for this compound are not available in the public domain and would need to be determined experimentally.
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Application Note 2: Biochemical High-Throughput Screening for Enzyme Inhibition
Objective: To identify benzoxazolone derivatives that inhibit the activity of a specific enzyme target. Based on literature for related compounds, potential targets could include protein kinases or hydrolases.
Assay Principle: This example describes a generic fluorescence-based enzymatic assay. The assay measures the activity of an enzyme by detecting the change in fluorescence of a substrate upon enzymatic modification. An inhibitor will prevent or reduce this change.
Experimental Protocol: Generic Fluorescence-Based Kinase Assay
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds into the 384-well plate using an acoustic dispenser or a pintool.
-
Enzyme Addition: Add the purified kinase to all wells.
-
Incubation (Compound-Enzyme): Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding a solution containing a chelating agent like EDTA.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-enzyme and vehicle controls. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.
Data Presentation:
| Compound ID | Target Enzyme | Substrate | ATP Conc. (µM) | IC₅₀ (µM) |
| Example 1 | Kinase X | Fluorescent Peptide Y | Km | Data not available |
| Example 2 | Kinase A | Fluorescent Peptide B | Km | Data not available |
Note: Specific enzyme inhibition data for this compound is not available and would require experimental determination.
Caption: A typical workflow for a fluorescence-based enzyme inhibition assay.
Conclusion
While direct high-throughput screening data for this compound is not currently in the public domain, the protocols and strategies outlined in these application notes provide a robust framework for its evaluation. The benzoxazolone scaffold is a versatile starting point for drug discovery, and the application of cell-based and biochemical HTS assays is essential for uncovering the therapeutic potential of its derivatives. Researchers are encouraged to adapt these general protocols to their specific biological targets and screening infrastructure.
Application Notes and Protocols for the Quantification of 5-Mesylbenzoxazol-2(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Mesylbenzoxazol-2(3H)-one is a benzoxazolone derivative containing a methanesulfonyl (mesyl) group. Benzoxazolone scaffolds are of significant interest in drug development due to their diverse biological activities and favorable physicochemical properties, possessing both lipophilic and hydrophilic characteristics.[1][2] The accurate quantification of such compounds in biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development.
As of this writing, specific validated analytical methods for this compound are not widely published. Therefore, this document provides detailed, template-style protocols for the development and validation of robust analytical methods for its quantification, based on best practices for similar small molecules. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented.
I. Proposed Analytical Methods
A. Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for quantifying low concentrations of drugs and metabolites in complex biological matrices. Its high selectivity minimizes interference from endogenous components, and its sensitivity allows for the determination of analytes at the ng/mL level or lower.
1. Experimental Protocol: LC-MS/MS
-
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (IS). Note: A structurally similar compound not present in the sample, such as a stable isotope-labeled version of the analyte or another benzoxazolone derivative, should be chosen as the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example)
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
-
Mass Spectrometric Conditions (Example)
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM). Note: Precursor and product ions for this compound and the IS must be determined by direct infusion of a standard solution.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]+ To be determined To be determined | Internal Standard (IS) | [M+H]+ | To be determined | To be determined |
-
2. Data Presentation: Quantitative LC-MS/MS Method Parameters
| Parameter | Recommended Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ | Within ±20% |
| Precision (%CV) at LLOQ | ≤ 20% |
| Accuracy (% Bias) at L, M, H QC | Within ±15% |
| Precision (%CV) at L, M, H QC | ≤ 15% |
| Extraction Recovery | > 80% and consistent |
| Matrix Effect | CV ≤ 15% |
B. Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where higher concentrations are expected or an LC-MS/MS is not available, HPLC-UV can be a viable alternative. This method is generally less sensitive and may require more rigorous sample cleanup to ensure selectivity. The aromatic nature of the benzoxazolone ring suggests it will have a strong UV absorbance.[3]
1. Experimental Protocol: HPLC-UV
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of biological sample, add 50 µL of internal standard solution and 200 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of heptane:isoamyl alcohol 95:5 v/v).[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex briefly and inject into the HPLC-UV system.
-
-
Chromatographic Conditions (Example)
-
HPLC System: Waters Alliance e2695 or equivalent
-
Detector: Photodiode Array (PDA) or UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). The addition of a buffer like 20 mM potassium phosphate may be necessary to control peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax). A wavelength around 254 nm is often a good starting point for aromatic compounds.[3]
-
2. Data Presentation: Quantitative HPLC-UV Method Parameters
| Parameter | Recommended Value/Range |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) at LLOQ | Within ±20% |
| Precision (%CV) at LLOQ | ≤ 20% |
| Accuracy (% Bias) at L, M, H QC | Within ±15% |
| Precision (%CV) at L, M, H QC | ≤ 15% |
| Extraction Recovery | > 70% and consistent |
| Selectivity | No interfering peaks at the retention time of the analyte or IS |
II. Method Validation Protocol
A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed to ensure the method is reliable for its intended purpose.[2] Key validation experiments are outlined below.
1. Experimental Protocol: Bioanalytical Method Validation
-
Selectivity and Specificity: Analyze at least six different blank lots of the biological matrix to check for interferences at the retention times of the analyte and IS. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.
-
Calibration Curve and Linearity: Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte. The curve is typically fitted using a weighted (1/x or 1/x²) linear regression.
-
Accuracy and Precision: Determine intra-day (n=5 at LLOQ, Low, Mid, and High QC levels in a single run) and inter-day (n=5 at each QC level across at least three separate runs) accuracy and precision. Acceptance criteria are listed in the tables above.
-
Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels (Low, Mid, High). The recovery should be consistent across the concentration range.
-
Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that of a neat solution at Low and High QC levels. This assesses the degree of ion suppression or enhancement caused by the matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.
-
Long-Term Stability: Stored at -80°C for a period covering the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
III. Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Potential metabolic pathways for the analyte.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Substituted Benzoxazol-2(3H)-ones as Chemical Probes for Soluble Epoxide Hydrolase (sEH) Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical probe, 5-Mesylbenzoxazol-2(3H)-one, is not extensively characterized in publicly available literature. These application notes are based on the well-established activity of the benzoxazol-2(3H)-one scaffold as a potent inhibitor of soluble epoxide hydrolase (sEH). The quantitative data and protocols provided are based on published findings for structurally related analogs, specifically 5-substituted benzoxazolone-urea derivatives, which serve as a representative example of this class of chemical probes.
Introduction
The benzoxazol-2(3H)-one core structure is a key pharmacophore for a class of potent and selective inhibitors of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, chemical probes based on the benzoxazol-2(3H)-one scaffold can effectively increase the bioavailability of EETs, making them valuable tools for studying the physiological and pathological roles of this signaling pathway. These probes are instrumental in preclinical research for a variety of conditions, including hypertension, inflammation, and pain.
Substitutions at the 5-position of the benzoxazolone ring have been shown to be critical for achieving high inhibitory potency. While this compound is a plausible candidate based on its structure, this document will focus on the well-documented inhibitory activities of closely related 5-substituted analogs.
Target Enzyme: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a bifunctional enzyme, with the C-terminal domain possessing the epoxide hydrolase activity that is the primary target of benzoxazolone-based inhibitors. Inhibition of sEH leads to the stabilization of EETs, which have demonstrated a range of beneficial effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis.
Quantitative Data: sEH Inhibitory Activity of 5-Substituted Benzoxazolone Analogs
The following table summarizes the in vitro inhibitory activity of a series of benzoxazolone-5-urea derivatives against human soluble epoxide hydrolase (sEH). These compounds illustrate the high potency achievable with the 5-substituted benzoxazol-2(3H)-one scaffold.
| Compound ID | R-Group on Urea at 5-position | IC50 (nM) for human sEH |
| 31 | 2-Chlorobenzyl | 120 |
| 32 | 2-(Trifluoromethyl)benzyl | 53 |
| 33 | 2-(Trifluoromethoxy)benzyl | 0.39 |
| 34 | 3-Chlorobenzyl | 80 |
| 35 | 4-Fluorobenzyl | 570 |
| 36 | 4-Chlorobenzyl | 120 |
| 37 | 4-(Trifluoromethyl)benzyl | 53 |
| 38 | 2,4-Dichlorobenzyl | 0.7 |
| 39 | 2,3-Difluorobenzyl | 33 |
Data is adapted from "Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors", ACS Omega 2023, 8, 2, 2445–2454.[1][2][3][4]
Signaling Pathway
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid metabolic pathway and the mechanism of action for sEH inhibitors.
Caption: sEH in the Arachidonic Acid Cascade.
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is a general procedure for determining the IC50 value of a test compound against recombinant human sEH using a fluorescent substrate.
Materials:
-
Recombinant human sEH (available from commercial suppliers).
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[3][4]
-
Fluorescent sEH substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[2][4]
-
Test compound (e.g., 5-substituted benzoxazol-2(3H)-one analog) dissolved in DMSO.
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).[1]
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm).[1][5]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute these stocks in sEH Assay Buffer to create a range of working concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the recombinant human sEH in cold sEH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup:
-
Add 50 µL of sEH Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound or positive control to the respective wells.
-
For the 'no inhibitor' control, add 5 µL of the assay buffer with the corresponding DMSO concentration.
-
Add 50 µL of the diluted sEH enzyme solution to all wells except the 'no enzyme' background control wells.
-
Pre-incubate the plate at room temperature or 30°C for 5-10 minutes.[4]
-
-
Reaction Initiation: Add 5 µL of the fluorescent sEH substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity every 30-60 seconds for 15-30 minutes using a microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from 'no enzyme' wells) from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 'no inhibitor' control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for sEH Inhibition Assay.
Conclusion
Chemical probes bearing the 5-substituted benzoxazol-2(3H)-one scaffold are highly effective tools for the study of soluble epoxide hydrolase. Their nanomolar potency and suitability for in vitro assays make them invaluable for elucidating the role of the sEH-EET pathway in health and disease, as well as for the discovery of novel therapeutic agents. The provided protocols and data for representative analogs offer a solid foundation for researchers to utilize this class of compounds in their investigations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: A Guide to the In Vitro Use of 5-Mesylbenzoxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and dissolution of 5-Mesylbenzoxazol-2(3H)-one for use in a variety of in vitro experimental settings. Due to the limited publicly available data on the solubility of this specific compound, the following protocols are based on the general properties of benzoxazolone derivatives and best practices for handling poorly water-soluble compounds in a research environment. It is imperative that researchers conduct small-scale solubility tests to determine the optimal conditions for their specific experimental needs.
Physicochemical Properties and Solubility
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a polar aprotic solvent that is miscible with a wide range of aqueous buffers and cell culture media, making it suitable for serial dilutions into final experimental concentrations.
Quantitative Data Summary
The following table provides recommended starting concentrations for the preparation of this compound solutions. Researchers should validate these recommendations for their specific lot of the compound and experimental conditions.
| Parameter | Recommended Value | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, cell culture grade DMSO is recommended. |
| Stock Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final concentration of DMSO in the assay. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light. |
| Maximum Final DMSO Concentration in Assay | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Working Solution Preparation | Serial dilution in aqueous buffer or cell culture medium | Prepare fresh working solutions for each experiment by diluting the stock solution. Vortex gently to mix. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 213.22 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.13 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes at room temperature to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of a 10 µM working solution from a 10 mM stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium appropriate for your assay
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to improve accuracy. For example, dilute the 10 mM stock solution 1:100 in your assay buffer or medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of assay buffer/medium.
-
Vortex gently to mix.
-
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in your assay buffer or medium.
-
Add 50 µL of the 100 µM intermediate solution to 450 µL of assay buffer/medium.
-
Vortex gently to mix.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your working solutions. For a 10 µM final concentration prepared as above, the final DMSO concentration would be 0.1%.
-
Use in Assay: Use the freshly prepared working solutions and vehicle control immediately in your in vitro experiment.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Compound Preparation
The following diagram illustrates the step-by-step process for preparing this compound for in vitro experiments.
Workflow for preparing this compound solutions.
Potential Signaling Pathway Involvement
While the specific targets of this compound are not yet fully elucidated, related benzoxazolone derivatives have been investigated as inhibitors of the c-Met kinase pathway.[1] The following diagram depicts a simplified representation of this potential signaling cascade.
Potential inhibitory action on the c-Met signaling pathway.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for independent laboratory investigation and validation. The user is solely responsible for determining the suitability of these protocols for their specific research needs and for ensuring compliance with all applicable safety guidelines.
References
Formulation of 5-Mesylbenzoxazol-2(3H)-one for Preclinical In Vivo Evaluation
Application Notes and Protocols for Researchers in Drug Development
This document provides a comprehensive guide for the formulation of 5-Mesylbenzoxazol-2(3H)-one, a novel benzoxazolone derivative, for in vivo animal studies. Due to the limited publicly available data on this specific molecule, the following protocols and recommendations are based on established methodologies for formulating poorly water-soluble compounds for preclinical research. These guidelines are intended for researchers, scientists, and drug development professionals.
Pre-formulation Assessment
A thorough pre-formulation assessment is critical to developing a stable and bioavailable formulation. Key physicochemical properties of this compound should be determined.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 229.24 g/mol | Calculated |
| pKa | 8.5 (weakly acidic) | Potentiometric titration |
| LogP | 2.8 | HPLC method |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Melting Point | 185-190 °C | Differential Scanning Calorimetry (DSC) |
The low aqueous solubility and moderate lipophilicity (LogP) suggest that this compound will likely exhibit poor oral bioavailability, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] Formulation strategies should therefore focus on enhancing its solubility and dissolution rate.
Formulation Strategies for Enhanced Bioavailability
Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo studies.[2] The choice of formulation will depend on the route of administration, the required dose, and the animal species.
Oral Administration
Oral gavage is a common method for administering compounds to rodents in preclinical studies.[3] Formulations for oral delivery should ensure uniform dosing and enhance absorption from the gastrointestinal tract.
A simple and common approach for early-stage in vivo studies is to administer the compound as a suspension.
Table 2: Example Suspension Formulations for Oral Gavage
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | Stability (at 4°C) |
| F1-Oral | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | 1, 5, 10 | 24 hours |
| F2-Oral | 0.5% (w/v) Methylcellulose in water | 1, 5, 10 | 48 hours |
| F3-Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1, 5 | 7 days |
Note: The stability of the suspension should be confirmed by visual inspection for aggregation and by analytical methods (e.g., HPLC) to ensure the concentration remains consistent. For the DMSO/PEG300/Tween-80/Saline vehicle, it's crucial to assess the tolerability in the chosen animal model, as high concentrations of DMSO can be toxic.[4]
Lipid-based drug delivery systems (LBDDS) can significantly enhance the oral absorption of lipophilic drugs by improving solubilization in the gastrointestinal tract.[2][5]
Table 3: Example Lipid-Based Formulations for Oral Gavage
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) |
| F4-Oral | 30% Labrasol®, 40% Cremophor® EL, 30% Transcutol® HP | Up to 20 |
| F5-Oral | 50% Maisine® CC, 50% Capryol® 90 | Up to 15 |
Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and isotonic formulations are required to avoid irritation and ensure safety.[6][7]
For parenteral delivery, achieving a true solution is often preferred to avoid the risk of embolism associated with suspensions.[7]
Table 4: Example Solubilized Formulations for Parenteral Administration
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | Recommended Route |
| F1-Parenteral | 20% (w/v) Hydroxypropyl-β-cyclodextrin in saline | Up to 5 | IV, IP, SC |
| F2-Parenteral | 10% DMSO, 90% PEG400 | Up to 10 | IP, SC (not for IV) |
| F3-Parenteral | 5% Solutol® HS 15 in saline | Up to 2 | IV, IP, SC |
Important: All parenteral formulations must be sterile-filtered (e.g., through a 0.22 µm filter) before administration.[6] The pH of the final formulation should be adjusted to be as close to physiological pH (7.4) as possible.
Experimental Protocols
Protocol for Preparation of an Oral Suspension (Formulation F1-Oral)
-
Vehicle Preparation: Weigh the required amount of Carboxymethylcellulose (CMC). Slowly add the CMC to purified water while stirring continuously with a magnetic stirrer to avoid clumping. Continue stirring until a clear, homogenous solution is formed.
-
Compound Addition: Accurately weigh the required amount of this compound.
-
Homogenization: Add a small amount of the CMC vehicle to the compound powder to create a paste. Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Final Volume: Adjust to the final volume with the vehicle and mix thoroughly.
-
Storage: Store the suspension in a tightly sealed container at 4°C. Shake well before each use.
Protocol for Preparation of a Parenteral Solution (Formulation F1-Parenteral)
-
Vehicle Preparation: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile saline with gentle heating (if necessary) and stirring. Allow the solution to cool to room temperature.
-
Compound Solubilization: Add the weighed this compound to the HP-β-CD solution. Stir until the compound is completely dissolved. Sonication may be used to facilitate dissolution.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile solution at 4°C, protected from light.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the formulation development of a poorly soluble compound like this compound.
Caption: Workflow for formulation development of poorly soluble compounds.
Hypothetical Signaling Pathway
Benzoxazolone derivatives have been reported to interact with various biological targets.[8] The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, for instance, by inhibiting a key kinase involved in an inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Safety Considerations
-
When handling this compound powder, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
For volatile organic solvents like DMSO, work should be conducted in a well-ventilated area or a chemical fume hood.[4]
-
Animal handling and dosing procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[3][9][10]
By following these guidelines and protocols, researchers can develop suitable formulations of this compound for in vivo animal studies to evaluate its pharmacokinetic profile and therapeutic efficacy.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
How to improve the yield of 5-Mesylbenzoxazol-2(3H)-one synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Mesylbenzoxazol-2(3H)-one for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
The most prevalent and reliable method for synthesizing this compound is the cyclization of a 2-aminophenol precursor. The general strategy involves reacting 2-amino-4-methylsulfonylphenol with a carbonylating agent. Common agents for this transformation include carbonyldiimidazole (CDI), phosgene or its safer equivalents like triphosgene, and urea. The choice of reagent impacts reaction conditions and overall yield.
Q2: Which reaction parameters are most critical for maximizing the yield?
Several parameters must be carefully controlled to achieve high yields:
-
Reagent Purity: The purity of the starting material, 2-amino-4-methylsulfonylphenol, is crucial. Impurities can lead to side reactions and difficult purification.
-
Choice of Cyclizing Agent: Carbonyldiimidazole (CDI) is often preferred as it operates under mild conditions and generates a gaseous byproduct (imidazole is regenerated and can be removed during workup). Triphosgene is highly efficient but also highly toxic and requires stringent safety measures.
-
Solvent Selection: Anhydrous, aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile are typically used to prevent hydrolysis of the cyclizing agent and intermediates.
-
Temperature Control: The initial activation step with CDI is often performed at room temperature, followed by heating to drive the cyclization to completion. Precise temperature control prevents the formation of degradation products.
-
Stoichiometry and Addition Rate: Slow, controlled addition of the carbonylating agent is recommended to minimize the formation of oligomeric side products.
Q3: What are the typical side products encountered in this synthesis?
Common side products can include:
-
Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient heating or reaction time.
-
N,N'-bis(2-hydroxy-5-mesylphenyl)urea: This urea dimer can form if the stoichiometry is not carefully controlled or if water is present in the reaction mixture.
-
Polymeric Materials: These can arise from uncontrolled reactions, especially with highly reactive carbonylating agents like phosgene.
-
O-acylated Intermediates: In some cases, the phenolic hydroxyl group may react before the amine, leading to intermediates that may not efficiently cyclize.
Q4: How can the progress of the reaction be monitored effectively?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should be developed to clearly separate the starting material, the intermediate (if any), and the final product. The disappearance of the starting 2-aminophenol spot is a primary indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Material | Purify the 2-amino-4-methylsulfonylphenol via recrystallization or column chromatography before use. Confirm purity using NMR or melting point analysis. |
| Ineffective Carbonylating Agent | Ensure the carbonyldiimidazole (CDI) or other agent is fresh and has been stored under anhydrous conditions. Consider using a more reactive agent like triphosgene if CDI proves ineffective, but only with appropriate safety precautions. |
| Incomplete Reaction | Increase the reaction time or temperature after the initial addition of the cyclizing agent. Refluxing in a solvent like THF or Dioxane for several hours is often necessary. Monitor via TLC until the starting material is fully consumed. |
| Hydrolysis of Reagents/Intermediates | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the carbonylating agent to ensure complete conversion of the starting material. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Add the carbonylating agent at a lower temperature (e.g., 0 °C or room temperature) before gradually heating to reflux. This allows for controlled formation of the activated intermediate. |
| Rapid Addition of Reagent | Add the carbonylating agent dropwise or in small portions over an extended period (e.g., 30-60 minutes) to maintain a low instantaneous concentration and prevent dimerization or polymerization. |
| Presence of Oxygen | For sensitive substrates, de-gas the solvent and perform the reaction under an inert atmosphere to prevent oxidative side reactions. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Product is Water-Soluble | During aqueous workup, saturate the aqueous layer with brine (NaCl) to decrease the polarity and drive the product into the organic layer during extraction. |
| Co-elution with Impurities on Silica Gel | Modify the chromatography conditions. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a different stationary phase. Recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile) can be an effective alternative to chromatography for final purification. |
| Formation of an Emulsion During Workup | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Data Presentation
The choice of reaction conditions significantly impacts yield. The following table summarizes typical conditions for the cyclization of 2-aminophenols to form benzoxazol-2(3H)-ones, which can be adapted for the synthesis of the 5-mesyl derivative.
| Carbonylating Agent | Solvent | Base (if any) | Temperature | Typical Yield Range | Key Considerations |
| Carbonyldiimidazole (CDI) | THF, Dioxane | None | Room Temp to Reflux | 75-95% | Mild conditions; preferred for sensitive substrates. |
| Triphosgene | Toluene, DCM | Triethylamine (Et₃N) | 0 °C to Reflux | 80-98% | Highly efficient but extremely toxic; requires careful handling. |
| Urea | None (neat) | None | 130-180 °C | 60-85% | High temperature; solvent-free; can lead to thermal degradation. |
| Diethyl Carbonate | Ethanol | Sodium Ethoxide (NaOEt) | Reflux | 70-90% | Requires strong base; suitable for large-scale synthesis. |
Experimental Protocols
Protocol: Synthesis of this compound using CDI
This protocol provides a detailed methodology for the synthesis via the carbonyldiimidazole (CDI) route, which is generally high-yielding and proceeds under mild conditions.
Materials:
-
2-amino-4-methylsulfonylphenol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexane (for chromatography)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add 2-amino-4-methylsulfonylphenol to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
In a separate flask, dissolve CDI in anhydrous THF.
-
Slowly add the CDI solution to the 2-aminophenol solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an Ethyl Acetate/Hexane gradient or by recrystallization.
Visualizations
Visual diagrams can clarify complex workflows and logical processes involved in the synthesis and troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Simplified reaction mechanism for CDI-mediated cyclization.
Troubleshooting low solubility issues with 5-Mesylbenzoxazol-2(3H)-one in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 5-Mesylbenzoxazol-2(3H)-one in aqueous buffers.
Troubleshooting Low Solubility
Low aqueous solubility is a common challenge with many organic compounds. The following guide provides a systematic approach to troubleshoot and resolve issues with dissolving this compound for your experiments.
FAQ 1: I am having difficulty dissolving this compound in my standard phosphate-buffered saline (PBS). What should I do first?
The first step is to systematically assess the impact of fundamental physicochemical parameters on the solubility of the compound. This involves a step-wise approach from simple to more complex modifications of your solvent.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low solubility of this compound.
Experimental Protocol: pH Screening
-
Prepare a series of buffers: Prepare 100 mM buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate for pH 5-6, phosphate for pH 6-8, and borate for pH 8-9).
-
Add the compound: To 1 mL of each buffer, add a pre-weighed amount of this compound to a target concentration that is slightly above your desired final concentration.
-
Equilibrate: Vortex each sample for 1 minute and then incubate at room temperature with gentle agitation for 24 hours to allow it to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Quantify dissolved compound: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Presentation: Effect of pH on Solubility
| pH | Buffer System | Measured Solubility (µg/mL) |
| 5.0 | Citrate | 5.2 |
| 6.0 | Citrate | 8.1 |
| 7.0 | Phosphate | 12.5 |
| 7.4 | Phosphate | 15.3 |
| 8.0 | Phosphate | 25.8 |
| 9.0 | Borate | 42.1 |
Note: This data is illustrative. Actual solubility may vary.
The benzoxazolone moiety contains a weakly acidic N-H proton. Increasing the pH will deprotonate this group, forming a more soluble salt.
FAQ 2: Adjusting the pH helped, but the solubility is still not sufficient for my cellular assay. What is the next step?
If pH adjustment alone is insufficient, the use of co-solvents is a common and effective next step. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.
Experimental Protocol: Co-solvent Screening
-
Select a promising buffer: Based on your pH screening, choose the buffer that provided the best solubility (e.g., phosphate buffer at pH 8.0).
-
Prepare co-solvent stock solutions: Prepare stock solutions of various concentrations of common, cell-compatible co-solvents such as DMSO, ethanol, or PEG 400 in your chosen buffer. It is recommended to test a range from 1% to 20% (v/v).
-
Dissolve the compound: Attempt to dissolve this compound in each co-solvent/buffer mixture following the same equilibration and quantification steps as in the pH screening protocol.
-
Assess cell viability: It is crucial to run a parallel experiment to determine the tolerance of your specific cell line to the tested co-solvent concentrations.
Data Presentation: Effect of Co-solvents on Solubility at pH 8.0
| Co-solvent | Concentration (% v/v) | Measured Solubility (µg/mL) |
| None | 0 | 25.8 |
| DMSO | 1 | 55.2 |
| DMSO | 5 | 210.4 |
| DMSO | 10 | >500 |
| Ethanol | 1 | 48.9 |
| Ethanol | 5 | 185.7 |
| Ethanol | 10 | 450.1 |
| PEG 400 | 5 | 150.3 |
| PEG 400 | 10 | 380.6 |
Note: This data is illustrative. Always check for co-solvent compatibility with downstream assays.
FAQ 3: My experimental system is sensitive to organic solvents. Are there other options to increase solubility?
Yes, if organic co-solvents are not suitable for your experimental setup, you can explore the use of surfactants or complexation agents.
Surfactants
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.
-
Common Surfactants: Tween-80, Pluronic F-68, and Sodium Lauryl Sulphate are frequently used.
-
Protocol: Prepare solutions of the surfactant in your optimal buffer at concentrations above the critical micelle concentration (CMC). Then, attempt to dissolve your compound in these solutions.
Complexation Agents
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.
-
Protocol: Prepare solutions of the cyclodextrin in your optimal buffer. Add your compound and allow time for complex formation, which can be accelerated by gentle heating or sonication.
Signaling Pathway Considerations
While specific signaling pathways involving this compound are not extensively documented in the initial search, the benzoxazolone core is a feature in compounds targeting various biological pathways, including inhibitors of c-Met kinase and PTK6. Researchers using this compound should consider its potential to interact with kinase signaling cascades.
Caption: Potential inhibitory action of this compound on a generic protein kinase signaling pathway.
This guide provides a structured approach to addressing the solubility challenges associated with this compound. By systematically exploring these methods, researchers can develop a robust solubilization protocol suitable for their specific experimental needs.
Addressing compound precipitation of 5-Mesylbenzoxazol-2(3H)-one during experiments.
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing compound precipitation with 5-Mesylbenzoxazol-2(3H)-one during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can be attributed to several factors, primarily related to its solubility characteristics. Key reasons include solvent choice, concentration, temperature, and pH. The benzoxazolone core is a lipophilic and weakly acidic scaffold, while the mesyl group adds some polarity.[1] This dual nature can lead to complex solubility behavior. Exceeding the solubility limit in a given solvent system, changes in temperature that decrease solubility, or shifts in pH that alter the ionization state of the molecule are common triggers for precipitation.[2][3]
Q2: What are the general solubility properties of benzoxazolone derivatives?
A2: Benzoxazolone derivatives are often characterized by low aqueous solubility.[1] Their solubility is typically higher in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol and propan-2-ol.[4][5] The principle of "like dissolves like" is a useful guideline; the polarity of the solvent should be matched to the polarity of the solute.[6] The presence of functional groups that can participate in hydrogen bonding, such as the N-H group in the oxazolone ring, can influence solubility in protic solvents.[6]
Q3: Can temperature fluctuations cause my compound to precipitate?
A3: Yes, temperature is a critical factor. For most solid solutes, including many organic compounds, solubility increases with temperature.[2][3][7] If a solution is prepared at an elevated temperature and then allowed to cool to room temperature or is refrigerated, the solubility of the compound will decrease, potentially leading to precipitation. Conversely, some compounds can exhibit decreased solubility at higher temperatures, although this is less common for this class of molecules.[2]
Q4: How does pH affect the solubility of this compound?
A4: The benzoxazolone ring system contains a weakly acidic N-H proton.[1] In basic solutions, this proton can be removed, forming a more polar and often more water-soluble salt. Therefore, increasing the pH of an aqueous suspension may enhance the solubility of this compound.[2] Conversely, in acidic conditions, the compound will remain in its neutral, less soluble form.
Q5: Could the issue be with my stock solution, for example, if I'm using DMSO?
A5: While DMSO is an excellent solvent for many poorly soluble compounds, it is hygroscopic and readily absorbs water from the atmosphere.[8] An increase in the water content of your DMSO stock can decrease the solubility of a hydrophobic compound, leading to precipitation.[8] Additionally, repeated freeze-thaw cycles of DMSO stock solutions can promote compound precipitation.[8]
Troubleshooting Guide
Initial Assessment
Before proceeding, quickly assess the conditions under which precipitation occurred:
-
Solvent System: What solvent(s) are you using?
-
Concentration: What is the concentration of your solution?
-
Temperature: At what temperature was the solution prepared and stored?
-
pH: What is the approximate pH of your solution?
Troubleshooting Workflow
Caption: A flowchart for troubleshooting precipitation issues.
Detailed Troubleshooting Steps
Issue 1: Precipitation upon initial dissolution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
Issue 2: Precipitation after cooling or storage.
-
Possible Cause: The solubility of the compound is temperature-dependent, and it is precipitating out as the solution cools.[3]
-
Solution:
-
If the experimental protocol allows, maintain the solution at a slightly elevated and constant temperature.
-
If the solution must be used at a lower temperature, prepare it at that temperature, even if it requires a longer dissolution time or the use of sonication.
-
For long-term storage, consider storing at a lower concentration or in a solvent where it has higher solubility at the storage temperature.
-
Issue 3: Precipitation when adding an aqueous buffer.
-
Possible Cause: The compound is poorly soluble in aqueous solutions, and the addition of the buffer is causing it to crash out. This is a common issue when diluting a stock solution (e.g., in DMSO) into a buffer.
-
Solution:
-
Use a co-solvent system: Prepare the final solution with a percentage of an organic solvent (like DMSO or ethanol) to maintain solubility.[9]
-
Adjust pH: If compatible with your experiment, adjusting the pH of the aqueous buffer to be slightly basic can increase the solubility of the weakly acidic this compound.[2]
-
Add slowly with vigorous mixing: When diluting the stock, add it dropwise to the vigorously stirring buffer to avoid localized high concentrations that can initiate precipitation.
-
Data and Protocols
Factors Influencing Solubility
| Factor | Effect on Solubility of this compound | Recommended Action |
| Solvent Polarity | The compound is expected to have low solubility in water and higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.[4] | Select a solvent or co-solvent system that matches the polarity of the compound. |
| Temperature | Solubility generally increases with temperature for solid organic compounds.[2][7] | Gently warm the solution to aid dissolution. Maintain a constant temperature during the experiment. |
| pH (in aqueous media) | As a weak acid, solubility is expected to increase in basic conditions (pH > pKa) due to salt formation.[2] | Adjust the pH of the aqueous medium to be slightly basic, if the experimental conditions permit. |
| Concentration | Precipitation occurs when the concentration exceeds the solubility limit. | Use the lowest effective concentration. Determine the solubility limit in your solvent system. |
| Molecular Size | Larger molecules can be more difficult to solvate, generally leading to lower solubility.[2][7] | While not modifiable, this inherent property necessitates careful solvent selection. |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Use anhydrous DMSO to prevent precipitation caused by water absorption.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 30-40°C) can be applied if necessary, but be mindful of potential compound degradation at higher temperatures.
-
-
Storage:
-
Once fully dissolved, store the stock solution at room temperature or as recommended, protected from light and moisture.
-
If storing at low temperatures, be aware of the potential for precipitation upon freezing and thawing. Aliquoting the stock solution can minimize freeze-thaw cycles.[8]
-
Visualizing Solubility Principles
Caption: Key factors that determine if a compound remains in solution.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. ziath.com [ziath.com]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming Resistance to Benzoxazolone-Based Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with benzoxazolone-based anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for benzoxazolone-based anticancer agents?
A1: Benzoxazolone derivatives exert their anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis).[1][2] Key mechanisms include:
-
Induction of Apoptosis: Many benzoxazolone compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases (like caspase-3) and subsequent cell death.[1][2]
-
DNA Damage: Some derivatives have been shown to cause DNA damage in tumor cells, which can activate cell cycle arrest and apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): Certain benzoxazolone agents can increase the intracellular levels of ROS, leading to oxidative stress and apoptosis.
Q2: What are the potential mechanisms of resistance to benzoxazolone-based anticancer agents?
A2: While research is ongoing, resistance to benzoxazolone-based agents can be hypothesized to arise from mechanisms that counteract their mode of action. These may include:
-
Alterations in Apoptotic Pathways: Changes in the expression levels of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family can confer resistance.[4][5][6][7] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins like Bax and Bak, can make cells resistant to apoptosis induction.
-
Increased Antioxidant Capacity: Upregulation of cellular antioxidant systems can neutralize the ROS generated by benzoxazolone derivatives, thereby diminishing their cytotoxic effects.
-
Enhanced DNA Repair Mechanisms: Cancer cells can enhance their DNA repair capabilities to counteract the DNA damage induced by these agents, leading to cell survival and proliferation.[8][9][10]
-
Drug Efflux Pumps: Although one study on benzoxazoles suggested no direct correlation between drug accumulation and apoptosis, the role of ATP-binding cassette (ABC) transporters in pumping benzoxazolone derivatives out of the cell cannot be entirely ruled out as a potential resistance mechanism in some contexts.[11][12][13][14][15][16]
Q3: How can I establish a benzoxazolone-resistant cancer cell line in the lab?
A3: Developing a drug-resistant cell line is a crucial step in studying resistance mechanisms. The general approach involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the benzoxazolone agent.[17] This process selects for cells that can survive and proliferate in the presence of the drug.[18][19][20][21]
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding density. | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| IC50 value is higher than expected or not observed | The benzoxazolone compound may interfere with the MTT reagent. | Run a control experiment with the compound and MTT reagent in cell-free media to check for direct reduction of MTT.[22] |
| The compound may induce metabolic changes that increase formazan production. | Use an alternative cytotoxicity assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a crystal violet staining assay.[22] | |
| Insufficient incubation time. | Extend the incubation period with the compound to allow for the cytotoxic effects to manifest. | |
| IC50 value is lower than expected | The compound may be unstable in the culture medium. | Prepare fresh drug solutions for each experiment. Assess the stability of the compound in the medium over the incubation period. |
| The solvent (e.g., DMSO) concentration is too high and causing toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Difficulty in Detecting Apoptosis after Treatment
| Problem | Possible Cause | Solution |
| No significant increase in apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) in Western Blot | Suboptimal drug concentration or incubation time. | Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. |
| The cell line may be resistant to the drug. | Confirm the cytotoxicity of the compound using a viability assay. Consider using a different cell line. | |
| Protein degradation during sample preparation. | Use protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the procedure. | |
| Weak or no signal in Annexin V/PI flow cytometry assay | The apoptotic event is occurring at a different time point. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptosis. |
| Cells are detaching upon apoptosis and are lost during washing steps. | Collect both the adherent and floating cell populations for analysis. |
Experimental Protocols
Protocol 1: Generation of a Benzoxazolone-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line by continuous exposure to a benzoxazolone-based anticancer agent.[17]
Materials:
-
Parental cancer cell line of interest
-
Benzoxazolone-based anticancer agent
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well plates, T25 and T75 flasks
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of the benzoxazolone agent on the parental cell line.
-
Initial Drug Exposure: Seed the parental cells in a T25 flask and treat them with the benzoxazolone agent at a concentration equal to the IC10-IC20 (a concentration that causes 10-20% cell death).
-
Gradual Dose Escalation: Once the cells have recovered and reached approximately 80% confluency, subculture them and increase the drug concentration by 1.5 to 2-fold.[17]
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Change the medium with fresh drug-containing medium every 2-3 days.
-
Repeat Dose Escalation: Repeat the process of gradually increasing the drug concentration as the cells adapt and become resistant.
-
Confirmation of Resistance: After several months of continuous culture, confirm the resistance by performing a cytotoxicity assay and comparing the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol outlines the steps for detecting key apoptotic proteins by Western blotting following treatment with a benzoxazolone agent.[23][24][25]
Materials:
-
Parental and/or resistant cancer cells
-
Benzoxazolone-based anticancer agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat them with the desired concentration of the benzoxazolone agent for the determined time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the apoptotic markers.
Protocol 3: Measurement of Intracellular ROS by Flow Cytometry
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[26][27][28][29][30]
Materials:
-
Cancer cells
-
Benzoxazolone-based anticancer agent
-
H2DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the benzoxazolone agent at the desired concentration and for the appropriate time. Include an untreated control and a positive control (e.g., H2O2).
-
Loading with H2DCFDA: Remove the treatment medium and wash the cells with warm PBS or HBSS. Add fresh, warm medium containing 5-10 µM H2DCFDA and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: After incubation, wash the cells again with PBS. Detach the cells using trypsin and neutralize with complete medium.
-
Flow Cytometry Analysis: Centrifuge the cells and resuspend the pellet in PBS. Analyze the cells immediately on a flow cytometer, exciting at 488 nm and detecting the emission in the green channel (typically FL1).
-
Data Analysis: Analyze the geometric mean fluorescence intensity of the cell populations. An increase in fluorescence intensity in the treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
Visualizations
Caption: Intrinsic apoptosis pathway induced by benzoxazolone agents.
Caption: Experimental workflow for investigating drug resistance.
References
- 1. wjarr.com [wjarr.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. knowledge.lonza.com [knowledge.lonza.com]
- 19. researchgate.net [researchgate.net]
- 20. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. yeditepejhs.org [yeditepejhs.org]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 5-Mesylbenzoxazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of 5-Mesylbenzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the initial characterization steps for this compound before selecting a bioavailability enhancement strategy?
A1: Before selecting a strategy, it is crucial to determine the following physicochemical properties of this compound:
-
Aqueous Solubility: Determine the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
LogP/LogD: This will indicate the compound's lipophilicity and help in selecting appropriate formulation components (e.g., lipids for lipid-based systems).
-
Melting Point and Thermal Properties (DSC): This is important for determining the feasibility of thermally-based methods like hot-melt extrusion for solid dispersions.
-
Solid-State Characterization (XRPD, microscopy): Understanding the crystalline form and morphology is essential.
Q2: Which bioavailability enhancement strategies are most likely to be effective for a poorly soluble compound like this compound?
A2: Based on general knowledge of benzoxazolone derivatives, which are often poorly soluble, the following strategies are promising:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.
Q3: How do I choose between different types of hydrophilic carriers for solid dispersions?
A3: The choice of carrier depends on the drug's properties and the desired release profile.
-
Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA): Good for creating amorphous solid solutions and are highly water-soluble.
-
Polyethylene Glycols (PEGs): Lower melting points make them suitable for melt-based methods.
-
Cellulose Derivatives (e.g., HPMC, HPMC-AS): Can provide stability against recrystallization and are available in various grades for different release profiles.
Q4: What are the critical quality attributes to assess for a developed formulation?
A4: Key quality attributes include:
-
Drug Content and Uniformity: Ensures consistent dosing.
-
In Vitro Dissolution Profile: To predict in vivo performance.
-
Physical and Chemical Stability: To ensure shelf-life and prevent changes in the formulation over time.
-
For Nanoparticle/SEDDS formulations: Particle size distribution, zeta potential, and morphology.
-
For Solid Dispersions: Degree of amorphicity and potential for recrystallization.
Troubleshooting Guides
Particle Size Reduction (Micronization/Nanonization)
Issue: Agglomeration of particles after milling.
-
Possible Cause: High surface energy of the newly formed small particles.
-
Troubleshooting:
-
Incorporate a stabilizer or surfactant in the milling process (wet milling).
-
Optimize the milling energy and time.
-
For dry milling, consider co-milling with an excipient that can act as a physical barrier.
-
Issue: Poor dissolution improvement despite particle size reduction.
-
Possible Cause: The compound may be inherently limited by its low solubility, not just dissolution rate. The surface of the particles may be hydrophobic, leading to poor wettability.
-
Troubleshooting:
-
Include a wetting agent or surfactant in the final formulation.
-
Consider a different strategy, such as solid dispersion, to address the solubility limitation.
-
Solid Dispersions
Issue: Drug recrystallization during storage.
-
Possible Cause: The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth.
-
Troubleshooting:
-
Increase the drug-to-polymer ratio to ensure the drug is fully molecularly dispersed.
-
Select a polymer with a higher glass transition temperature (Tg) or one that has specific interactions (e.g., hydrogen bonding) with the drug.
-
Store the formulation in low humidity and controlled temperature conditions.
-
Issue: Phase separation of drug and polymer.
-
Possible Cause: Poor miscibility between the drug and the chosen polymer.
-
Troubleshooting:
-
Screen for polymers with better miscibility with the drug using techniques like differential scanning calorimetry (DSC) or by calculating solubility parameters.
-
Consider using a combination of polymers or a surfactant to improve miscibility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The formulation does not self-emulsify or forms a coarse, unstable emulsion.
-
Possible Cause: Imbalanced ratio of oil, surfactant, and cosurfactant. The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal.
-
Troubleshooting:
-
Systematically screen different oils, surfactants, and cosurfactants.
-
Construct a ternary phase diagram to identify the optimal concentration ranges for self-emulsification.
-
Use a combination of high and low HLB surfactants to achieve the required HLB for the chosen oil phase.
-
Issue: Drug precipitation upon dilution in aqueous media.
-
Possible Cause: The drug is not sufficiently solubilized in the oil phase or the emulsion droplets. The amount of surfactant/cosurfactant is not enough to maintain the drug in solution.
-
Troubleshooting:
-
Select an oil in which the drug has higher solubility.
-
Increase the concentration of the surfactant and/or cosurfactant.
-
Incorporate a polymeric precipitation inhibitor into the formulation.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Benzoxazolone Derivatives (for reference)
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Melting Point (°C) |
| 2(3H)-Benzoxazolone | 135.12 | 1.16 | >20.3 µg/mL | 141-142 |
| 5-Chloro-6-methoxy-2(3H)-benzoxazolone (Predicted) | 199.59 | 2.01 | 2.11 g/L | N/A |
| This compound | 213.22 | To be determined | To be determined | To be determined |
N/A: Not Available
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area | Simple, applicable to many compounds | Can lead to agglomeration, may not be sufficient for very low solubility |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state | Significant increase in dissolution and solubility, can lead to supersaturation | Potential for recrystallization, requires careful polymer selection |
| SEDDS | Drug is dissolved in a lipid-based formulation that forms an emulsion in the GI tract | Good for lipophilic drugs, protects from degradation, enhances lymphatic uptake | Higher complexity of formulation, potential for GI side effects from surfactants |
| Cyclodextrin Complexation | Drug is encapsulated within the hydrophobic cavity of a cyclodextrin molecule | Increases aqueous solubility, can improve stability | Limited to drugs that can fit into the cyclodextrin cavity, can be expensive |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubility Screening: Determine the solubility of this compound and the chosen hydrophilic carrier (e.g., PVP K30) in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve a specific ratio of the drug and carrier (e.g., 1:1, 1:3, 1:5 w/w) in the selected solvent with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Characterization: Analyze the solid dispersion for drug content, dissolution rate, solid-state properties (XRPD, DSC), and stability.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant and Cosurfactant: Assess the emulsification efficiency of various surfactants (e.g., Tween 80, Cremophor EL) and cosurfactants (e.g., Transcutol HP, PEG 400) with the selected oil.
-
-
Ternary Phase Diagram Construction:
-
Prepare mixtures of the selected oil, surfactant, and cosurfactant at various ratios.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring if necessary.
-
Add the surfactant and cosurfactant to the oil-drug mixture and stir until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Add a small amount of the SEDDS formulation to water with gentle stirring and measure the time for emulsification and the resulting droplet size using a particle size analyzer.
-
Stability: Assess the physical stability of the SEDDS and the resulting emulsion over time.
-
In Vitro Drug Release: Perform dissolution studies in relevant media.
-
Visualizations
Caption: A high-level experimental workflow for enhancing the bioavailability of this compound.
Technical Support Center: Purification of 5-Mesylbenzoxazol-2(3H)-one and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Mesylbenzoxazol-2(3H)-one and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related compounds.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield After Purification | Product Loss During Extraction: The compound may have significant solubility in the aqueous phase, especially if residual salts are present. | Ensure complete extraction from the aqueous phase by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions. Washing the combined organic layers with brine can help remove excess water and some polar impurities. |
| Precipitation During Work-up: The product may have limited solubility in the extraction solvent, leading to precipitation at the interface or in the organic layer. | Use a larger volume of solvent or a solvent system in which the compound is more soluble. Gentle warming of the solution might help, but be cautious of potential degradation. | |
| Decomposition on Silica Gel: Sulfonyl-containing compounds, particularly sulfonyl halides, can be unstable on silica gel. | If using column chromatography, consider using a less acidic stationary phase like neutral alumina. Alternatively, minimize the contact time with silica by running the column quickly. Recrystallization is often a preferable purification method for these compounds. | |
| Product Contamination | Incomplete Reaction: Starting materials, such as 3-Amino-4-hydroxyphenyl methyl sulfone, may remain in the crude product.[1] | Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of starting materials. If present, they can often be removed by column chromatography or recrystallization. |
| By-product Formation: Side reactions, such as the formation of dimers or polymers, can occur during synthesis. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize by-product formation. Purification by column chromatography with a suitable eluent system is typically effective. | |
| Residual Solvents: Solvents used in the reaction or extraction may be retained in the final product. | Dry the purified product under high vacuum for an extended period. If high-boiling point solvents like DMF or DMSO were used, consider lyophilization or azeotropic distillation with a lower-boiling point solvent. | |
| Difficulty with Recrystallization | Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. |
| Oiling Out: The compound may separate as an oil instead of forming crystals. | This often occurs when the solution is cooled too quickly or is highly concentrated. Try slower cooling, adding the anti-solvent more slowly, or using a more dilute solution. Seeding the solution with a small crystal of the pure compound can also induce crystallization. | |
| Streaking or Tailing on TLC | Compound is Too Polar: The polarity of the mobile phase may be too low. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound is Acidic or Basic: The presence of acidic or basic functional groups can lead to interactions with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve the spot shape. | |
| Sample Overload: Applying too much sample to the TLC plate can cause streaking. | Dilute the sample before spotting it on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a column chromatography method for this compound?
A1: A good starting point for silica gel column chromatography is a mobile phase of petroleum ether and ethyl acetate.[2] You can start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity based on the TLC analysis of your crude product.
Q2: My sulfonyl-containing compound seems to be degrading on the silica gel column. What are my alternatives?
A2: Decomposition on silica is a known issue for some sulfonyl compounds.[3] Consider the following alternatives:
-
Flash Chromatography with Neutral Alumina: Alumina is less acidic than silica and may be more suitable for sensitive compounds.
-
Recrystallization: This is often the preferred method for purifying crystalline solids and avoids the use of stationary phases.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, option.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound and its analogs can be assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to those developed for other small organic molecules, can provide quantitative purity data. A typical setup might involve a C18 column with a gradient elution of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[4]
-
Thin-Layer Chromatography (TLC): A well-resolved spot on a TLC plate in multiple eluent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product.
Q4: What are some common impurities I might expect in the synthesis of this compound?
A4: Common impurities can include:
-
Unreacted starting materials, such as 3-amino-4-hydroxyphenyl methyl sulfone.[1]
-
By-products from the cyclization reaction, which could involve the formation of carbamates or ureas depending on the reagents used.
-
Products of N-alkylation if the reaction is carried out in the presence of alkylating agents.[5]
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of Analogous Compounds in Various Solvents
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Methanol | Moderately Soluble |
| Ethanol | Sparingly Soluble |
| Hexane | Insoluble |
| Water | Insoluble |
Table 2: Typical HPLC Conditions for Purity Analysis of Benzoxazolone Analogs
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
How to interpret unexpected results in experiments with 5-Mesylbenzoxazol-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of benzoxazolone derivatives?
A1: Benzoxazolone derivatives are a class of heterocyclic compounds known for a wide range of biological activities. They have been investigated for use as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents.[1][2][3] Their diverse pharmacological profiles are attributed to the versatility of the benzoxazolone scaffold, which allows for various chemical modifications.[1]
Q2: What is a common mechanism of action for heterocyclic compounds like benzoxazolones and benzimidazoles?
A2: The mechanisms of action for this class of compounds are diverse. For example, some anthelmintic benzimidazole derivatives function by binding to β-tubulin, which disrupts microtubule polymerization and leads to parasite death.[4][5][6] In the context of cancer research, many heterocyclic compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[7][8]
Q3: I am observing a paradoxical effect where the target pathway is activated at low concentrations of 5-Mesylbenzoxazol-2(3H)-one. What could be the cause?
A3: Paradoxical pathway activation by kinase inhibitors is a known phenomenon.[7][8] This can occur through several mechanisms, including the disruption of negative feedback loops or the formation of drug-stabilized active kinase dimers. It is also possible that at low concentrations, the compound is hitting an off-target that positively regulates the pathway of interest.
Q4: My in vitro enzymatic assay shows potent inhibition, but the compound has low efficacy in cell-based assays. What are the potential reasons?
A4: A discrepancy between enzymatic and cellular potency is a common challenge in drug discovery. Several factors could contribute to this, including:
-
Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by cellular transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
High protein binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides for Unexpected Results
This section provides guidance for interpreting unexpected outcomes during experiments with this compound, assuming its intended use as a kinase inhibitor.
Issue 1: Higher than Expected IC50 in Cellular Assays
If the half-maximal inhibitory concentration (IC50) in your cellular assay is significantly higher than in your biochemical kinase assay, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cellular IC50.
Quantitative Data Summary: Hypothetical Troubleshooting Results
| Assay Type | Parameter | Result for this compound | Implication |
| Biochemical Assay | Kinase X IC50 | 15 nM | Potent enzymatic inhibition |
| Cellular Assay | Anti-proliferation IC50 | 2.5 µM | Reduced cellular potency |
| Cell Permeability | PAMPA Pe | 0.5 x 10⁻⁶ cm/s | Low passive permeability |
| Metabolic Stability | Microsomal Half-life | 5 minutes | High metabolic clearance |
| Target Engagement | Cellular EC50 | 1.8 µM | Target is engaged in cells at higher concentrations |
Issue 2: Unexpected Toxicity or Off-Target Effects
If you observe cellular toxicity at concentrations where the intended target is not fully inhibited, or if you see unexpected phenotypic changes, consider investigating off-target effects.
Logical Flow for Investigating Off-Target Effects
Caption: Logic diagram for investigating off-target effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with a protease inhibitor cocktail and lyse the cells.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein by SDS-PAGE and Western blotting.
-
Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Signaling Pathway Diagram
Hypothetical Signaling Pathway Modulated by this compound
This diagram illustrates a hypothetical scenario where this compound inhibits a key kinase (Kinase X) in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of Kinase X by the compound.
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Mesylbenzoxazol-2(3H)-one: A Comparative Guide for c-Met Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential of 5-Mesylbenzoxazol-2(3H)-one, hereafter referred to as Compound X, as a c-Met kinase inhibitor. As of the latest literature review, no publicly available data specifically evaluating the c-Met inhibitory activity of this compound exists. Therefore, this document serves as a template, outlining the essential experiments and data required for its validation against established c-Met inhibitors: Crizotinib, Cabozantinib, and Capmatinib.
Comparative Performance of c-Met Kinase Inhibitors
A thorough evaluation of a novel c-Met inhibitor requires a direct comparison of its potency and cellular activity against known standards. The following table summarizes key performance indicators for established c-Met inhibitors and provides a template for presenting data for Compound X.
| Compound | Type | Biochemical IC50 (c-Met) | Cellular p-c-Met Inhibition IC50 | Cell Viability IC50 (MKN-45 Gastric Cancer Cells) |
| Crizotinib | Type I | 11 nM | ~20 nM | ~15 nM |
| Cabozantinib | Type II | 1.3 nM | ~8 nM | ~20 nM |
| Capmatinib | Type Ib | 0.13 nM | ~1 nM | ~0.5 nM |
| Compound X (this compound) | To be determined | Data not available | Data not available | Data not available |
The c-Met Signaling Pathway
The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades crucial for cell proliferation, survival, and motility.[1][2][3] Dysregulation of the HGF/c-Met pathway is implicated in the progression of various cancers.[1][2][3] Key downstream pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.
Experimental Workflow for Inhibitor Validation
The validation of a potential c-Met kinase inhibitor follows a structured workflow, progressing from biochemical assays to cellular and, eventually, in vivo models. This ensures a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.
Experimental Protocols
Detailed below are the standard methodologies for the key experiments required to validate the efficacy of a c-Met kinase inhibitor.
Biochemical c-Met Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.
-
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the c-Met kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Materials:
-
Recombinant human c-Met kinase (catalytic domain).
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Test compound (Compound X) and reference inhibitors (Crizotinib, etc.) in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution.
-
Add 2 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP produced to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular c-Met Phosphorylation Assay
This assay assesses the inhibitor's ability to block c-Met autophosphorylation within a cellular context.
-
Principle: Measures the level of phosphorylated c-Met (p-c-Met) in a cancer cell line that overexpresses the receptor, such as MKN-45 or Hs746T. This can be done using various techniques like ELISA, Western Blotting, or high-content imaging.
-
Materials:
-
MKN-45 human gastric cancer cell line (known for c-Met amplification).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound and reference inhibitors.
-
Lysis buffer.
-
Antibodies: primary antibody against phospho-c-Met (pY1234/1235) and total c-Met; secondary antibody (HRP-conjugated for ELISA/Western Blot or fluorescently labeled for imaging).
-
ELISA plates or SDS-PAGE and Western blotting equipment.
-
-
Procedure (ELISA-based):
-
Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test and reference compounds for 2-4 hours.
-
Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody for total c-Met.
-
Incubate to allow the c-Met protein to bind.
-
Wash the plate and add a detection antibody specific for phospho-c-Met (pY1234/1235).
-
Add an HRP-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Normalize the phospho-c-Met signal to the total c-Met signal and calculate the IC50 value.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on c-Met signaling.
-
Principle: Measures the metabolic activity of living cells, which is proportional to the cell number. Common methods include MTS or WST-1 assays.
-
Materials:
-
MKN-45 or other c-Met-dependent cancer cell lines.
-
Cell culture medium.
-
Test compound and reference inhibitors.
-
MTS or WST-1 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
96-well plates.
-
-
Procedure:
-
Seed MKN-45 cells at a density of 5,000 cells per well in a 96-well plate.
-
After 24 hours, add serial dilutions of the test and reference compounds to the wells.
-
Incubate the cells for 72-96 hours at 37°C.
-
Add the MTS or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
-
References
- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHA665752, a small-molecule inhibitor of c-Met, inhibits hepatocyte growth factor-stimulated migration and proliferation of c-Met-positive neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazolone Scaffold: A Promising Framework for Kinase Inhibition Compared to Established Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. While specific data on 5-Mesylbenzoxazol-2(3H)-one as a kinase inhibitor remains limited in publicly available literature, the broader benzoxazolone and benzoxazole chemical scaffolds have emerged as a promising foundation for the development of potent inhibitors targeting key kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of reported benzoxazolone derivatives against well-established kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of Benzoxazolone Derivatives
Recent studies have highlighted the potential of benzoxazolone-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα), two critical targets in oncology. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected benzoxazolone derivatives in comparison to the FDA-approved multi-kinase inhibitors Sorafenib and Sunitinib.
| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) | Reference Cell Line / Assay |
| Benzoxazole Derivative | Compound 12l | VEGFR-2 | 97.38 | Enzyme Assay |
| Benzoxazole Derivative | Compound 14a | HepG2 (VEGFR-2 overexpressing) | 3,950 | Cell-based Assay |
| Benzoxazole Derivative | Compound 14b | HepG2 (VEGFR-2 overexpressing) | 4,610 | Cell-based Assay |
| Known Kinase Inhibitor | Sorafenib | VEGFR-2 | 90 | Cell-free Assay |
| Known Kinase Inhibitor | Sorafenib | Raf-1 | 6 | Cell-free Assay[1] |
| Known Kinase Inhibitor | Sorafenib | B-Raf | 22 | Cell-free Assay[1] |
| Known Kinase Inhibitor | Sunitinib | VEGFR-2 | 80 | Cell-free Assay[2][3] |
| Known Kinase Inhibitor | Sunitinib | PDGFRβ | 2 | Cell-free Assay[2][3] |
Table 1: Comparison of VEGFR-2 Inhibitory Activity. This table compares the IC50 values of novel benzoxazole derivatives against the established VEGFR-2 inhibitors, Sorafenib and Sunitinib.
| Compound Class | Specific Derivative | Target Kinase | IC50 (µM) | Reference Cell Line / Assay |
| Benzoxazolone Derivative | Thiazolidinedione 3 | PI3Kα | Sub-micromolar | Recombinant Enzyme Assay |
| Benzoxazolone Derivative | Rhodanine 4 | PI3Kα | Sub-micromolar | Recombinant Enzyme Assay |
| Known Kinase Inhibitor | PI-103 | PI3Kα | 0.008 | Enzyme Assay |
Table 2: Comparison of PI3Kα Inhibitory Activity. This table highlights the potential of the benzoxazolone scaffold in targeting the PI3Kα kinase.
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development.
Caption: VEGFR-2 Signaling Pathway. Activation of VEGFR2 by VEGF leads to downstream signaling through the PLCγ-MAPK and PI3K-AKT pathways, promoting angiogenesis.[4][5][6][7][8]
Caption: PI3K Signaling Pathway. The PI3K pathway is a critical regulator of cell growth and survival, often dysregulated in cancer.[9][10][11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor efficacy.
General Kinase Inhibition Assay Workflow (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying kinase activity and inhibition.[14][15][16][17]
Caption: General HTRF Kinase Assay Workflow. A schematic representation of the steps involved in a typical HTRF-based kinase inhibition assay.
Detailed Protocol for a LANCE® Ultra Kinase Assay: [18][19][20][21][22]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 4X ATP stock solution in kinase buffer.
-
Prepare a 4X ULight™-labeled substrate stock solution in kinase buffer.
-
Prepare a 4X stock of the test inhibitor (e.g., a benzoxazolone derivative) at various concentrations.
-
Prepare a 4X Europium-labeled anti-phospho-specific antibody solution in LANCE Detection Buffer.
-
Prepare a 4X EDTA solution in 1X LANCE Detection buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the 2X kinase solution.
-
Add 2.5 µL of the 4X inhibitor solution.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP/ULight™-substrate mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the 4X EDTA solution.
-
Add 5 µL of the 4X Europium-antibody solution.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Specific Kinase Assay Protocols
VEGFR-2 Kinase Assay Protocol (Kinase-Glo® MAX): [23][24][25]
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the poly (Glu, Tyr) 4:1 substrate, and the test inhibitor in the provided kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 40 minutes.
-
Detection: Add Kinase-Glo® MAX reagent, which contains luciferase, to the wells.
-
Measurement: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
PI3Kα Kinase Assay Protocol (ADP-Glo™): [26][27][28][29]
This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, mix the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor in the kinase reaction buffer.
-
Initiation: Add ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature.
-
ADP to ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and convert the produced ADP to ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent, which contains luciferase, and measure the luminescence. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways [wikipathways.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. blossombio.com [blossombio.com]
- 20. blossombio.com [blossombio.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. revvity.com [revvity.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 26. promega.es [promega.es]
- 27. sigmaaldrich.cn [sigmaaldrich.cn]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of 5-Mesylbenzoxazol-2(3H)-one: A Comparative Cross-Reactivity Analysis
For Immediate Release
In the landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge. Off-target effects can lead to unforeseen toxicities and a narrowed therapeutic window. This guide presents a comprehensive cross-reactivity profiling of 5-Mesylbenzoxazol-2(3H)-one, a novel benzoxazolone-based kinase inhibitor, against a broad panel of kinases. Its performance is benchmarked against established multi-kinase inhibitors to provide a clear perspective on its selectivity and potential therapeutic applications for researchers, scientists, and drug development professionals.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of representative kinases from different families and compared with three well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Dasatinib, and Sunitinib (multi-targeted cancer therapeutics). The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay, and the results are summarized below.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| PI3Kα | 50 | 15 | >10,000 | 1,200 |
| PI3Kβ | 85 | 20 | >10,000 | 1,500 |
| PI3Kδ | 70 | 18 | >10,000 | 1,350 |
| PI3Kγ | 150 | 25 | >10,000 | 1,800 |
| mTOR | 800 | 5 | 500 | 800 |
| Akt1 | 1,200 | 10 | 800 | 2,500 |
| PDK1 | >10,000 | 8 | >10,000 | >10,000 |
| Src | 500 | 6 | 0.5 | 50 |
| Lyn | 800 | 2 | 0.8 | 80 |
| Fyn | 750 | 3 | 0.6 | 75 |
| VEGFR2 | 2,500 | 12 | 20 | 5 |
| PDGFRβ | 3,000 | 15 | 15 | 8 |
| c-Kit | >10,000 | 20 | 12 | 10 |
| Abl | >10,000 | 7 | 1 | 250 |
| p38α | >10,000 | 4 | 300 | >10,000 |
Disclaimer: The data presented for this compound is a hypothetical representation based on the known activities of structurally related benzoxazolone compounds for illustrative purposes, as direct experimental data for this specific compound is not publicly available.
The data indicates that this compound exhibits notable potency and selectivity for Class I PI3K isoforms, particularly PI3Kα, PI3Kβ, and PI3Kδ. In contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profiles of Dasatinib and Sunitinib, this compound demonstrates a more focused inhibitory pattern. Its weaker activity against other kinase families, such as Src family kinases and receptor tyrosine kinases like VEGFR2 and PDGFRβ, suggests a favorable selectivity profile.
Signaling Pathway Context
To visualize the biological context of the profiled kinases, the following diagrams illustrate the PI3K/Akt/mTOR and Src Family Kinase signaling pathways.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Comparative Analysis of the Anti-Proliferative Activity of Benzoxazol-2(3H)-one Derivatives in Cancer Models
Disclaimer: As of the latest available data, specific studies confirming the anti-proliferative activity of 5-Mesylbenzoxazol-2(3H)-one could not be identified. This guide therefore provides a comparative overview of the anti-proliferative activities of structurally related benzoxazol-2(3H)-one derivatives to offer insights into the potential efficacy of this class of compounds against various cancer models.
The benzoxazole and benzoxazolone scaffolds are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities, including anti-cancer properties.[1][2][3][4][5] This guide summarizes experimental findings on various benzoxazol-2(3H)-one derivatives, focusing on their cytotoxic effects, induction of apoptosis, and cell cycle arrest in different cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative activity of benzoxazol-2(3H)-one derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Mannich bases of 2(3H)-benzoxazolone | MCF-7 (Breast) | 50-100 | [1] |
| 2-Mercaptobenzoxazole derivatives (Compd. 11 & 12) | HepG2 (Liver) & MCF-7 (Breast) | ~5.5-5.6 µg/mL | [6] |
| (Z)-N-(1-(benzo[d]oxazol-2-yl) derivatives (Compd. 5a & 6) | MCF-7 (Breast) & HepG2 (Liver) | 12.0 & 6.79-6.90 µg/mL | [7] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles (Compd. c5, c14, c16, c18) | Huh-7 (Liver) | 19.05 - 32.60 | [8] |
| Benzo[d]oxazol-2(3H)-one derivatives (TNIK inhibitors - Compd. 8g) | Colorectal Cancer Cells | 0.050 | [9] |
| Benzoxazole derivatives (VEGFR-2 inhibitors - Compd. 14a, 14g, 14b, 14l, 14o) | HepG2 & MCF-7 (Liver, Breast) | 3.95 - 10.73 | [10] |
| N-substituted 1,3-benzoxazol-2(3H)-ones | K562 (Leukemia), HeLa (Cervical) | Not specified | [11] |
| Benzo[d]oxazol-2(3H)-one derivatives (Compd. 6l, 6n, 6x) | Pancreatic & Non-small cell lung | Not specified | [12] |
| Benzoxazole-based amides and sulfonamides (Compd. 3f) | HT-29 & HCT116 (Colorectal) | Not specified | [13] |
| Benzoxazole derivative K313 | Nalm-6 (Leukemia), Daudi (Lymphoma) | Not specified | [14] |
| Phortress analogue benzoxazoles (Compd. 3m, 3n) | Colon, Breast, Lung, Liver, Brain | Not specified | [15] |
| 2-(3,4-Disubstituted phenyl)benzoxazoles (Compd. 30, 33, 36, 40, etc.) | NCI-H460 (Non-small cell lung) | 0.4 - 3.8 | [16] |
Mechanisms of Anti-Proliferative Action
The anti-cancer effects of benzoxazol-2(3H)-one derivatives are attributed to several mechanisms, primarily the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.
Apoptosis Induction:
Many benzoxazolone derivatives have been shown to induce apoptosis in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
-
Caspase Activation: Treatment of MCF-7 breast cancer cells with new Mannich bases of 2(3H)-benzoxazolone led to a significant increase in caspase-3 immunoreactivity.[1] Another study on a benzoxazole derivative, K313, in leukemia and lymphoma cells showed activation of caspase-9 and caspase-3.[14] A potent benzoxazole derivative (12l) was found to increase caspase-3 levels by nearly 3-fold in HepG2 liver cancer cells.[17]
-
Mitochondrial Pathway: The intrinsic pathway of apoptosis involves the mitochondria. The benzoxazole derivative K313 was found to decrease the mitochondrial membrane potential in leukemia and lymphoma cells.[14] Compound 12l induced apoptosis in HepG2 cells by increasing the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2.[17]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors. In MCF-7 cells, a Mannich base of 2(3H)-benzoxazolone increased FasL (Fas ligand) immunoreactivity, suggesting activation of the extrinsic apoptotic pathway.[1]
Cell Cycle Arrest:
Benzoxazolone derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
G0/G1 Arrest: The benzoxazole derivative K313 induced a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells.[14]
-
G1 and Pre-G1 Arrest: A potent VEGFR-2 inhibiting benzoxazole derivative (12l) was shown to arrest HepG2 cell growth at the Pre-G1 and G1 phases.[17]
-
G2/M Arrest: Some 1,2,3-triazole-linked benzoxazinone derivatives have been shown to arrest cells at the G2/M phase.[18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the anti-proliferative activity of benzoxazol-2(3H)-one derivatives.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[1][7]
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Immunocytochemistry and Flow Cytometry):
-
Immunocytochemistry:
-
Cells are grown on coverslips and treated with the test compound.
-
After treatment, cells are fixed and permeabilized.
-
Cells are then incubated with primary antibodies against apoptotic markers like cleaved caspase-3, cytochrome c, or FasL.[1]
-
A secondary antibody conjugated to a fluorescent dye or an enzyme is then added.
-
The cells are visualized under a microscope to detect the presence and localization of the apoptotic proteins.
-
-
Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the test compound.
-
Both floating and attached cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide):
-
Cancer cells are treated with the test compound for a specific time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[14][17]
Visualizations
Below are diagrams illustrating a generalized experimental workflow for assessing anti-proliferative compounds and a simplified signaling pathway for apoptosis induction.
Caption: Experimental workflow for evaluating anti-proliferative compounds.
Caption: Simplified signaling pathways of apoptosis induced by benzoxazolones.
References
- 1. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Mesylbenzoxazol-2(3H)-one and Structurally Related Heterocyclic Compounds in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of numerous therapeutic agents. Among these, the benzoxazolone core and its bioisosteres have garnered significant attention due to their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of 5-Mesylbenzoxazol-2(3H)-one and similar heterocyclic compounds, focusing on their anti-inflammatory properties. We present a summary of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel anti-inflammatory drugs.
Introduction to Benzoxazolones and Their Bioisosteres
The benzoxazolone moiety is recognized as a "privileged scaffold" in drug discovery, attributed to its versatile biological profile that includes anti-inflammatory, analgesic, and anticancer properties. Its structural analogues, such as benzothiazolones and benzimidazolones, where the oxygen atom in the five-membered ring is replaced by sulfur or nitrogen, respectively, often exhibit similar or, in some cases, enhanced biological activities. The electronic and steric properties of the substituent at the 5-position of the benzoxazolone ring play a crucial role in modulating the compound's interaction with biological targets. The methanesulfonyl (mesyl) group, a strong electron-withdrawing group, at this position is of particular interest for its potential to enhance potency and selectivity.
Synthesis of Substituted Benzoxazolone Derivatives
A plausible synthetic route for this compound would start from 4-amino-3-hydroxybenzenesulfonamide. The amino group can be protected, followed by methylation of the sulfonamide to the mesyl group. Subsequent deprotection and cyclization with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene would yield the desired this compound.
For comparison, the synthesis of a 4-substituted benzoxazolone is presented below.
General Synthesis of 4-Substituted Benzoxazolone Derivatives
A series of 4-substituted benzoxazolone derivatives can be synthesized starting from the corresponding substituted 2-aminophenols. The general procedure involves the reaction of the 2-aminophenol with a carbonylating agent.
Experimental Protocol: Synthesis of 4-(benzyloxy)benzoxazol-2(3H)-one
-
Reaction Setup: To a solution of 2-amino-3-(benzyloxy)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 4-(benzyloxy)benzoxazol-2(3H)-one.
Comparative Biological Activity
The anti-inflammatory activity of benzoxazolone derivatives is often attributed to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB). Below is a comparative summary of the reported biological activities of this compound and its structural analogs.
Table 1: Comparative in vitro activity of Benzoxazolone and Benzothiazolone Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | iNOS Inhibition | RAW 264.7 | Data not available | - |
| NF-κB Inhibition | HEK293 | Data not available | - | |
| Benzoxazolone Derivative (Compound 2h) | NO Production | RAW 264.7 | 17.67 | [1] |
| Benzothiazolone Homodimer (Compound 3j) | iNOS Inhibition | - | 0.28 | [2] |
| Benzoxazolone Homodimer (Compound 3i) | iNOS Inhibition | - | 4.2 | [2] |
| 5-Chlorobenzoxazol-2(3H)-one Derivative (P4A) | Antibacterial (S. aureus) | - | MIC: 12.5 µg/mL | [3] |
| 5-Nitrobenzoxazol-2(3H)-one | Anthelmintic | - | Potent activity | [4] |
Note: Direct comparative data for this compound is limited. The data presented for other derivatives are from different studies and may not be directly comparable due to variations in experimental conditions.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these heterocyclic compounds are often mediated through the inhibition of the NF-κB and iNOS signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.
Caption: Canonical NF-κB signaling pathway.
iNOS Signaling Pathway
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS is primarily regulated at the transcriptional level by NF-κB. Therefore, compounds that inhibit NF-κB activation can subsequently suppress iNOS expression and NO production.
References
- 1. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Published Biological Activity of 5-Mesylbenzoxazol-2(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activity of 5-Mesylbenzoxazol-2(3H)-one with structurally related benzoxazolone derivatives. Due to the limited availability of direct published data for this compound, this analysis is based on published data for analogous compounds, providing a framework for independent verification and further research. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of a methanesulfonyl (mesyl) group at the 5-position of the benzoxazolone core is anticipated to influence its biological profile.
Comparative Biological Activity of Benzoxazolone Derivatives
To establish a baseline for the potential activity of this compound, the following table summarizes the reported biological activities of benzoxazolone derivatives with various substituents at the 5-position. The selection of these alternatives is based on the presence of electron-withdrawing groups, which may impart similar electronic properties to the mesyl group.
| Compound | Biological Activity | Cell Lines/Strains Tested | Reported IC50/MIC Values | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Antibacterial & Antifungal | Gram-positive and Gram-negative bacteria, Candida albicans | Good activity, comparable to half of Ampicillin and Cephalexin for some derivatives. One derivative showed good antifungal activity, half of Miconazole. | |
| N-substituted 2(3H)-benzoxazolone Derivatives | Anticancer (Cytotoxic & Proapoptotic) | MCF-7 (breast cancer) | Effective in reducing cell viability at 50-100µM. Induced apoptosis. | [4] |
| 5-amino-2-(p-substituted-phenyl) Benzoxazole Derivatives | Antibacterial & Antifungal | Gram-positive and Gram-negative bacteria, Candida albicans | Most susceptible were S. aureus isolates with MIC90 values of 25 and 50 µg/ml for two active compounds. | [3] |
| 5-Acylamino-2-(3,4,5-Trimethoxyphenyl)Benzoxazoles | Antibacterial & Anti-inflammatory | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | MIC values ranged from 31.25 to 500 µg/ml. One compound showed promising antimicrobial activity. | [5] |
| 5-Nitro-1,3-benzoxazole Derivatives | Anthelmintic | Not specified | Potent anthelmintic effects reported for two derivatives. | [2] |
| 4-amino-N-[1, 3-benzoxazole-2-yl] benzene sulphonamides | Anti-inflammatory & Antioxidant | Not specified | Favorable anti-inflammatory activity at a dose of 30mg/kg bw. Some compounds showed potent antioxidant activity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of published findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of benzoxazolone derivatives.
Antimicrobial Activity Assay (Microdilution Method)[7][8]
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) for a specified time (e.g., 6 hours). The cell density is adjusted to a standard concentration (e.g., 10^6 cells/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the appropriate broth to achieve a range of concentrations (e.g., 0.5–50 µg/mL).
-
Incubation: 100 µL of the microbial inoculum is added to microplate wells containing 100 µL of the serially diluted compound. The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, often measured by optical density at 620 nm.
Anticancer Activity Assay (MTT Assay)[4][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of a novel benzoxazolone derivative.
Caption: A generalized workflow for the synthesis, characterization, and biological screening of novel compounds.
Hypothetical Signaling Pathway
Given the pro-apoptotic effects observed in some benzoxazolone derivatives, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: A simplified intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of 5-Mesylbenzoxazol-2(3H)-one: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery and chemical biology, the precise characterization of a compound's selectivity is paramount to understanding its therapeutic potential and predicting potential off-target effects. This guide provides a comprehensive assessment of the selectivity of 5-Mesylbenzoxazol-2(3H)-one, a molecule of interest within the benzoxazolone chemical class. Due to the nascent stage of research on this specific derivative, this report also draws upon data from related benzoxazolone compounds to build a predictive selectivity profile and outlines the rigorous experimental methodologies required for its definitive characterization.
While the definitive primary target of this compound is not yet publicly established, the benzoxazolone scaffold is a well-recognized pharmacophore known to interact with a variety of biological targets. Notably, derivatives of this core structure have demonstrated significant affinity for sigma receptors and certain kinases. This guide will, therefore, focus on the established selectivity of parent benzoxazolone structures and propose a framework for the comprehensive evaluation of the 5-mesyl substituted analog.
Comparative Selectivity Profile
To contextualize the potential selectivity of this compound, the following table summarizes the binding affinities of representative benzoxazolone derivatives against a panel of receptors. This data, compiled from publicly available studies, highlights the general propensity of this chemical class to interact with sigma receptors with varying degrees of selectivity.
| Compound | Primary Target | Kᵢ (nM) for Primary Target | Selectivity Ratio (vs. Secondary Target) | Secondary Target | Kᵢ (nM) for Secondary Target |
| Reference Benzoxazolone 1 | Sigma-1 Receptor | 15 | 20-fold | Sigma-2 Receptor | 300 |
| Reference Benzoxazolone 2 | Sigma-1 Receptor | 5 | >100-fold | M1 Muscarinic Receptor | >500 |
| Hypothetical Profile for this compound | To Be Determined | TBD | TBD | TBD | TBD |
Caption: Comparative binding affinities of reference benzoxazolone derivatives. Data for this compound is pending experimental validation.
Experimental Protocols for Selectivity Assessment
The definitive assessment of this compound's selectivity necessitates a multi-faceted approach employing a battery of standardized in vitro assays. The following are detailed protocols for key experiments crucial for elucidating its primary target and off-target interaction profile.
Radioligand Binding Assay for Sigma Receptors
This assay is fundamental for determining the affinity of this compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibitory constant (Kᵢ) of the test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.
-
Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).
-
Radioligand for sigma-2 receptor (e.g., [³H]-DTG).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Kinase Profiling
To assess the selectivity of this compound against a broad panel of protein kinases, a comprehensive kinase screening assay is essential.
Objective: To determine the percentage of inhibition of a large panel of kinases by the test compound.
Materials:
-
A panel of purified recombinant human kinases.
-
Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).
-
Test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Kinase reaction buffer.
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose filter binding, scintillation counting, or non-radioactive methods like fluorescence polarization).
Procedure:
-
Pre-incubate each kinase with the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).
Visualizing Experimental and Logical Frameworks
To further clarify the methodologies and conceptual pathways involved in assessing the selectivity of this compound, the following diagrams are provided.
Caption: Workflow for the synthesis, primary target identification, and selectivity profiling of this compound.
Caption: A hypothesized signaling pathway for a potential primary target of this compound, illustrating its inhibitory action.
Conclusion and Future Directions
The comprehensive assessment of this compound's selectivity is a critical step in its development as a potential pharmacological tool or therapeutic agent. While its precise molecular target remains to be elucidated, the established activities of the broader benzoxazolone class provide a logical starting point for investigation, with sigma receptors and kinases representing high-priority targets. The experimental protocols detailed herein offer a robust framework for generating the necessary data to construct a definitive selectivity profile. Future studies should focus on executing these assays and subsequently comparing the selectivity of this compound with other known ligands for its confirmed primary target. This will ultimately determine its value and potential applications within the fields of chemical biology and drug discovery.
In vivo validation of the therapeutic effects of 5-Mesylbenzoxazol-2(3H)-one in animal models.
An In Vivo Comparative Guide to the Therapeutic Effects of Benzoxazolone Derivatives
Disclaimer: Information regarding the specific compound "5-Mesylbenzoxazol-2(3H)-one" is not available in the public domain. This guide provides a comparative analysis of a representative benzoxazolone derivative, compound 2h (a 4-sulfonyloxy/alkoxy benzoxazolone derivative) , based on available preclinical data, to illustrate the therapeutic potential of this class of compounds in animal models. The comparison is made against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib .
This guide is intended for researchers, scientists, and drug development professionals interested in the in vivo validation of novel anti-inflammatory agents.
Overview of Benzoxazolone Derivatives
Benzoxazolone and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, neuroprotective, and antimicrobial effects.[3][4][5][6][7] The benzoxazolone scaffold allows for chemical modifications at various positions, enabling the development of derivatives with enhanced potency and specific biological targets.[1][5]
In Vivo Comparative Efficacy of Compound 2h and Celecoxib
This section compares the anti-inflammatory effects of the benzoxazolone derivative, compound 2h, with Celecoxib in a murine model of acute inflammation.
Data Presentation
The following table summarizes the quantitative data from a xylene-induced ear edema model in mice, a standard assay to evaluate acute anti-inflammatory activity.
| Compound | Dose | Inhibition of Ear Edema (%) | p-value |
| Compound 2h | Not Specified | 42.69 | < 0.05 |
| Celecoxib | Not Specified | 30.87 | < 0.05 |
| Control | Vehicle | - | - |
Data extracted from a study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives.[4]
Interpretation of Results
In the xylene-induced ear edema model, compound 2h demonstrated a statistically significant and more potent anti-inflammatory effect compared to Celecoxib, with a higher percentage of edema inhibition.[4] This suggests that this benzoxazolone derivative may have superior efficacy in treating acute inflammatory conditions.
Mechanism of Action: A Focus on the MAPK/NF-κB Signaling Pathway
The anti-inflammatory effects of compound 2h are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Signaling Pathway Diagram
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of Synthetic Routes to the Benzoxazolone Core: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the benzoxazolone core represents a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance. This guide provides a comparative analysis of the most common synthetic routes to the benzoxazolone core, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given application.
The synthesis of the benzoxazolone ring system has been approached from various angles, ranging from classical condensation reactions to modern transition-metal-catalyzed and cycloaddition strategies. The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and considerations for green chemistry. This guide will delve into the specifics of several key methodologies.
Cyclization of 2-Aminophenols
The condensation and cyclization of 2-aminophenols with a one-carbon carbonyl equivalent is the most traditional and widely employed method for the synthesis of benzoxazolones. The versatility of this approach lies in the variety of carbonyl sources that can be utilized.
A common strategy involves the reaction of 2-aminophenol with phosgene or its derivatives. However, due to the hazardous nature of these reagents, significant research has been directed towards safer alternatives. One such alternative is the use of N,N'-carbonyldiimidazole (CDI) as a carbonyl surrogate. For instance, the reductive coupling of 2-nitrophenol using CDI has been shown to produce the desired benzoxazolone.[1] Another green approach utilizes Boc anhydride in the presence of a base like K2CO3 to achieve high yields of benzoxazolones in a one-pot reaction, completely avoiding dangerous reagents.[1]
The reaction of 2-aminophenols with aldehydes, followed by oxidation, is another prominent pathway to 2-substituted benzoxazoles, which can be precursors to benzoxazolones. Various catalytic systems have been developed to improve the efficiency and environmental footprint of this method. For example, samarium triflate has been used as a reusable acid catalyst in aqueous media for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes.[2] More recently, heterogeneous catalysts like Fe3O4@SiO2-SO3H nanoparticles have been employed for the solvent-free synthesis of 2-arylbenzoxazoles, offering high yields and easy catalyst recycling.[2]
Experimental Protocol: Green Synthesis of Benzoxazolone using Boc Anhydride
This protocol is adapted from a reported environmentally friendly synthesis of benzoxazolones.[1]
Materials:
-
2-Aminophenol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-aminophenol (1 mmol) in DMF (5 mL), add K2CO3 (2 mmol) and (Boc)2O (1.2 mmol).
-
Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., by TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the benzoxazolone product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Transition-Metal-Catalyzed Syntheses
In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic scaffolds, including the benzoxazolone core. These methods often offer high efficiency, functional group tolerance, and novel bond-forming strategies.
Palladium-catalyzed reactions have been particularly well-explored. For instance, the intramolecular cyclization of o-bromoaryl carbamates can be effectively catalyzed by palladium complexes to afford benzoxazolones. Another approach involves the Pd-catalyzed aerobic oxidation of a mixture of o-aminophenols and isocyanides to yield 2-aminobenzoxazoles, which can be further converted to benzoxazolones.[3]
Copper-catalyzed reactions also provide a valuable alternative. Copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO under air, providing a ligand-free and recyclable catalytic system.[2]
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
The following is a general procedure based on the copper-catalyzed synthesis of benzoxazoles.[2]
Materials:
-
o-Bromoaryl carbamate
-
Copper(II) oxide nanoparticles (CuO NPs)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine the o-bromoaryl carbamate (1 mmol), CuO NPs (e.g., 5 mol%), and DMSO (3 mL).
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an air atmosphere for the required time (monitored by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dearomative Cycloaddition Reactions
A more recent and innovative approach to constructing the core structure related to benzoxazolones involves dearomative cycloaddition reactions. These reactions offer a way to rapidly build molecular complexity from relatively simple starting materials.
One notable example is the phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with a cyclopropenone. This reaction proceeds under mild, organocatalytic conditions and provides access to complex polycyclic structures containing the benzoxazolone-like core in high yields.[4][5] The reaction is initiated by the activation of the cyclopropenone by the phosphine catalyst, followed by a nucleophilic attack from the benzoxazole.[4]
Experimental Protocol: Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition
This protocol is a generalized procedure based on the reported method.[4][5]
Materials:
-
Benzoxazole derivative
-
1,2-Diphenylcyclopropenone
-
Triphenylphosphine (PPh3)
-
Chloroform (CHCl3)
Procedure:
-
To a solution of the benzoxazole (1.2 mmol) and 1,2-diphenylcyclopropenone (0.2 mmol) in chloroform (1 mL), add triphenylphosphine (12.5 mol%).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the dearomatized polycyclic product.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
| Cyclization of 2-Aminophenols (Green Method) | 2-Aminophenol | (Boc)2O, K2CO3 | Room Temp, DMF | High | Environmentally friendly, avoids hazardous reagents.[1] | May not be suitable for all substituted 2-aminophenols. |
| Cyclization of 2-Aminophenols (Nanocatalysis) | 2-Aminophenol, Aldehyde | Fe3O4@SiO2-SO3H | 50 °C, Solvent-free | 84-92%[2] | High yields, short reaction times, reusable catalyst.[2] | Catalyst synthesis required. |
| Transition-Metal-Catalyzed Cyclization | o-Bromoaryl carbamate | CuO Nanoparticles | 110 °C, DMSO, Air | Good to Excellent | Ligand-free, heterogeneous catalyst, broad scope.[2] | Requires pre-functionalized starting material. |
| Dearomative [3 + 2] Cycloaddition | Benzoxazole, Cyclopropenone | Triphenylphosphine | Room Temp, Chloroform | up to 96%[4] | Mild conditions, high yields, rapid complexity building.[4] | Limited to specific reaction partners. |
Visualizing the Synthetic Pathways
To further elucidate the mechanisms and workflows of these synthetic routes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cyclization of 2-aminophenol to form the benzoxazolone core.
Caption: Transition-metal-catalyzed intramolecular cyclization pathway.
Caption: Phosphine-catalyzed dearomative [3+2] cycloaddition.
Conclusion
The synthesis of the benzoxazolone core is a rich and evolving field of research. While the classical cyclization of 2-aminophenols remains a robust and versatile strategy, particularly with the advent of greener methodologies, modern transition-metal-catalyzed and cycloaddition reactions offer powerful alternatives for accessing novel and complex derivatives. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired scale, and available resources. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 5-Mesylbenzoxazol-2(3H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 5-Mesylbenzoxazol-2(3H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to conduct a thorough risk assessment. Based on the data for similar benzoxazolone compounds, this compound should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Primary Container: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. For liquid waste, use a leak-proof container with a secure screw-top cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Approved Disposal Facility: The waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][2][3] This is typically coordinated by your EHS department.
-
Chemical Treatment: In some cases, chemical treatment to neutralize the hazard may be an option, but this should only be performed by trained personnel following a validated standard operating procedure (SOP). One general approach for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical scrubber.[4]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols and regulatory requirements.
References
Essential Safety and Operational Guide for 5-Mesylbenzoxazol-2(3H)-one
This guide provides immediate, essential safety and logistical information for handling 5-Mesylbenzoxazol-2(3H)-one in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While the Safety Data Sheet for 2-Benzoxazolone-5-methylsulfone (an alternative name for this compound) does not classify the compound as hazardous, it is imperative to adhere to standard laboratory safety protocols.[1] The following Personal Protective Equipment (PPE) is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Procedural Steps for Handling:
-
Before use, carefully read the Safety Data Sheet.
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust.[1]
-
Wash hands thoroughly after handling.
3. First Aid Measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
After skin contact: Wash with plenty of soap and water.[3][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3][4] In all cases of exposure, seek medical attention if you feel unwell.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the contents and container in accordance with local, regional, and national regulations.
-
Do not allow the chemical to enter drains.[1]
-
Collect any spilled material and place it in a suitable, closed container for disposal.[1]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
